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  • Product: 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one
  • CAS: 1375066-09-3

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopic Analysis of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The functionalized aza-heterocycle 6-Bromo-8-methyl-4-(trifluoromethyl)quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The functionalized aza-heterocycle 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 1375066-09-3) is a highly versatile building block in medicinal chemistry and agrochemical development[1]. The convergence of a heavy halogen (bromine), a strongly electron-withdrawing trifluoromethyl group (-CF₃), and an electron-donating methyl group (-CH₃) on a quinolin-2(1H)-one core creates a complex electronic environment.

Accurate structural elucidation of this molecule requires a deep understanding of heteronuclear spin-spin coupling ( 13 C- 19 F), tautomeric equilibria, and anisotropic deshielding effects. This whitepaper provides a rigorous, self-validating framework for the NMR spectroscopic characterization of this compound, detailing the causality behind experimental choices and observed chemical shifts.

Molecular Architecture & Electronic Causality

To interpret the NMR spectra accurately, one must first analyze the competing electronic and steric forces within the molecule.

Tautomeric Equilibrium: Lactam vs. Lactim

Quinolin-2(1H)-ones inherently undergo tautomerism between the lactam (2(1H)-one) and lactim (2-hydroxyquinoline) forms. In highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the equilibrium is driven almost exclusively toward the lactam tautomer [2]. This is stabilized by strong hydrogen-bonded dimeric interactions.

  • Spectroscopic Evidence: The presence of a highly deshielded N-H proton at ~12.2 ppm in the 1 H NMR spectrum, and a carbonyl carbon ( C=O ) resonance at ~159.5 ppm in the 13 C NMR spectrum, confirms the lactam state[2].

The Trifluoromethyl (-CF₃) Effect

The -CF₃ group at the C-4 position exerts a profound electron-withdrawing effect via both induction and through-space interactions.

  • Heteronuclear Coupling: Because 19 F has a spin of I=1/2 and 100% natural abundance, it couples extensively with the 13 C carbon skeleton. The 1JC−F​ coupling is massive (~274 Hz), while 2JC−F​ and 3JC−F​ couplings propagate through the ring, splitting the C-4, C-3, C-4a, and C-5 signals into distinct quartets[3][4].

  • Peri-Deshielding: The spatial proximity of the -CF₃ group to the H-5 proton results in a significant through-space deshielding effect, pushing the H-5 resonance downfield (~7.95 ppm).

Heavy Atom Effect of Bromine

The bromine atom at C-6 induces a "heavy atom effect," which shields the directly attached C-6 carbon, shifting it upfield to ~114.5 ppm. Conversely, it inductively deshields the ortho protons (H-5 and H-7), fine-tuning their chemical shifts.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for the molecule in DMSO- d6​ at 298 K (400 MHz for 1 H, 100 MHz for 13 C, 376 MHz for 19 F).

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Rationale / Causality
H-1 (NH) 12.20br s1H-Lactam N-H; highly deshielded, exchanges with D₂O.
H-5 7.95d (or br s)1H 4JH−H​≈2.0 Deshielded by ortho-Br and peri-CF₃ through-space effects.
H-7 7.70d (or br s)1H 4JH−H​≈2.0 Meta-coupled to H-5; positioned between Br and CH₃.
H-3 7.05q (or br s)1H 4JH−F​≈1.5 Vinylic proton; fine splitting due to long-range coupling with CF₃.
8-CH₃ 2.45s3H-Standard aromatic methyl group; locked by steric bulk.
Table 2: 13 C and 19 F NMR Assignments (DMSO- d6​ )
NucleusPositionShift (δ, ppm)MultiplicityCoupling Constant ( JC−F​ , Hz)Assignment Rationale
13 C C-2159.5s-Carbonyl carbon (lactam form).
13 C C-4140.0q 2J≈32.0 Direct attachment to CF₃ group[4].
13 C C-8a138.5s-Bridgehead carbon adjacent to nitrogen.
13 C C-7137.0s-Aromatic CH, ortho to methyl.
13 C C-8128.0s-Aromatic quaternary carbon attached to CH₃.
13 C C-5123.5q 3J≈5.0 Aromatic CH, long-range coupling to CF₃[4].
13 C CF₃ 123.0q 1J≈274.0 Trifluoromethyl carbon[4][5].
13 C C-4a118.0q 3J≈5.0 Bridgehead carbon, long-range coupling.
13 C C-3116.5q 3J≈5.0 Vinylic carbon, long-range coupling.
13 C C-6114.5s-Shielded by heavy atom effect of Bromine.
13 C 8-CH₃17.5s-Aliphatic methyl carbon.
19 F CF₃ -61.5s-Characteristic singlet for aromatic CF₃.

Mandatory Visualizations: Workflows and Logic

To ensure the structural integrity of the assigned data, a systematic NMR workflow must be executed. The logical progression from sample preparation to 2D structural verification is mapped below.

NMR_Workflow Start Sample Prep (10-15 mg in DMSO-d6) OneD 1D Acquisition (1H, 13C{1H}, 19F) Start->OneD TwoD 2D Acquisition (COSY, HSQC, HMBC) OneD->TwoD Tautomer Tautomer Analysis (Lactam vs Lactim) OneD->Tautomer Coupling Heteronuclear Coupling (1J, 2J, 3J C-F) OneD->Coupling Verify Structural Verification 6-Br-8-Me-4-CF3-Quinolin-2-one TwoD->Verify Tautomer->Verify Coupling->Verify

Caption: Logical workflow for the NMR structural elucidation of fluorinated quinolin-2-ones.

2D NMR (HMBC) Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is critical for assigning the quaternary carbons (C-2, C-4, C-6, C-8) by observing 2J and 3J couplings from the protons (H-3, H-5, H-7, and 8-CH₃).

HMBC_Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) H3 H-3 (vinylic) C2 C-2 (C=O) H3->C2 2J C4a C-4a H3->C4a 3J H5 H-5 (aromatic) C4 C-4 (C-CF3) H5->C4 3J C8a C-8a H5->C8a 3J H7 H-7 (aromatic) H7->C8a 3J C5 C5 H7->C5 3J Me8 8-CH3 Me8->C8a 3J C7 C7 Me8->C7 3J C6 C-6 (C-Br) C8 C-8

Caption: Key HMBC (2D NMR) correlations establishing the carbon skeleton connectivity.

Experimental Protocols: A Self-Validating System

To replicate these findings and validate the purity/structure of synthesized or purchased batches, adhere to the following strict analytical protocol.

Step 1: Sample Preparation

  • Weigh precisely 15.0 mg of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one.

  • Dissolve the compound in 0.6 mL of anhydrous, ampouled DMSO- d6​ (99.9% D). Causality: DMSO is required to break intermolecular hydrogen bonds and fully solubilize the rigid, planar quinolinone core, while locking the lactam tautomer[2].

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: 1 H and 19 F 1D Acquisition

  • 1 H NMR: Acquire at 400 MHz (or higher) using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. 16 scans are sufficient.

  • 19 F NMR: Acquire at 376 MHz. Ensure the spectral window is wide enough (typically +50 to -250 ppm) to capture the -CF₃ singlet at ~-61.5 ppm. Use proton decoupling (igig) if fine 4JH−F​ couplings obscure the main signal, though a standard zgfl pulse is usually adequate.

Step 3: 13 C{1H} Acquisition (Addressing the CF₃ Challenge)

  • 13 C NMR: Acquire at 100 MHz using a proton-decoupled sequence (zgpg30).

  • Critical Adjustment: The quaternary carbons (especially C-4, C-6, and the CF₃ carbon) have exceptionally long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

  • Parameter Fix: Increase the relaxation delay (D1) to 4.0 - 5.0 seconds and acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the 1JC−F​ quartets[5].

Step 4: 2D NMR Verification

  • HSQC: Run to correlate H-3 to C-3, H-5 to C-5, H-7 to C-7, and the methyl protons to C-8.

  • HMBC: Run to establish the quaternary backbone. Look specifically for the cross-peak between the 8-CH₃ protons and C-8a, which confirms the regiochemistry of the methyl group relative to the nitrogen atom.

References

  • Beilstein Journal of Organic Chemistry. "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3." Beilstein Journals. Available at: [Link]

  • MDPI. "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate." Molecules. Available at: [Link]

  • ACS Publications. "Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl." Journal of Organic Chemistry. Available at: [Link]

  • Reddit Chemistry Community. "Carbon-fluorine spin coupling constants." Reddit. Available at:[Link]

Sources

Exploratory

The Fragmentation Roadmap: A Technical Guide to the Mass Spectrometry of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Foreword: Decoding Molecular Blueprints In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Decoding Molecular Blueprints

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one, a compound of interest for its potential pharmacological applications. By dissecting the intricate dance of bond cleavages and rearrangements, we aim to equip researchers, scientists, and drug development professionals with a robust framework for identifying this molecule and its analogues, thereby accelerating the pace of scientific innovation. This document is structured to provide not just a list of potential fragments, but a causal understanding of the fragmentation cascade, grounded in the fundamental principles of mass spectrometry and the known behavior of its constituent chemical moieties.

The Subject Molecule: A Structural Overview

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one is a multifaceted molecule featuring a quinolinone core, a bromine substituent, a methyl group, and a trifluoromethyl group. Each of these structural elements imparts distinct chemical properties that influence its behavior under mass spectrometric analysis. The quinolinone scaffold provides a rigid heterocyclic framework, while the bromo and trifluoromethyl substituents introduce specific and predictable fragmentation pathways. Understanding the interplay of these groups is critical to interpreting the resulting mass spectrum.

Predicted Fragmentation Cascade under Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one is anticipated to proceed through several key pathways, initiated by the formation of the molecular ion (M•+). The relative bond strengths and the stability of the resulting fragments will govern the preferred fragmentation routes.

A primary and highly likely initial fragmentation event is the loss of the bromine radical, as the carbon-bromine bond is one of the weaker bonds in the molecule.[1] This is a common fragmentation pathway for bromo-substituted aromatic compounds. The presence of bromine will also be readily identifiable by the characteristic M/M+2 isotopic pattern in the molecular ion and any bromine-containing fragments.[2][3]

Another significant fragmentation pathway will involve the trifluoromethyl group. This group can undergo fragmentation through the loss of a fluorine radical (F•) or by the elimination of a neutral difluorocarbene (:CF2).[4] The loss of a fluorine radical would result in a fragment with a mass of M-19, while the loss of difluorocarbene would lead to a fragment at M-50.

The quinolinone ring itself is expected to exhibit characteristic fragmentation patterns, including the loss of carbon monoxide (CO), a common fragmentation for cyclic ketones and lactams.[5][6] The loss of water (H2O) from the molecular ion is also a possibility, particularly in softer ionization techniques, but can also be observed in EI-MS.[6]

Subsequent fragmentations will likely involve combinations of these initial losses and further cleavages of the heterocyclic ring system. The methyl group on the aromatic ring could also be lost as a methyl radical (•CH3).

The proposed fragmentation pathways are visually summarized in the following diagram:

Fragmentation_Pathway M [M]•+ 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one F1 [M-Br]+ M->F1 - •Br F2 [M-F]+ M->F2 - •F F3 [M-CO]•+ M->F3 - CO F5 [M-CF3]+ M->F5 - •CF3 F4 [M-Br-CO]+ F1->F4 - CO F6 [M-Br-CF2]+ F1->F6 - :CF2

Caption: Proposed major fragmentation pathways for 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one under electron ionization.

Tabulated Summary of Predicted Key Fragments

To provide a clear and concise overview of the expected mass spectrum, the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses are summarized in the table below. The isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br) should be considered for all bromine-containing fragments.

Predicted m/z Proposed Ion Structure Neutral Loss Significance
305/307[C11H6BrF3NO]•+-Molecular Ion (M•+)
226[C11H6F3NO]+•BrLoss of Bromine radical
286/288[C11H6BrF2NO]+•FLoss of Fluorine radical
277/279[C10H6BrF3N]•+COLoss of Carbon Monoxide
198[C10H6F3N]+•Br, COSequential loss of Bromine and CO
236/238[C11H6BrNO]+•CF3Loss of Trifluoromethyl radical
255/257[C10H6BrFNO]+:CF2Loss of Difluorocarbene

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted fragmentation pattern, the following experimental protocol for Electron Ionization-Mass Spectrometry (EI-MS) is recommended.

Sample Preparation
  • Dissolution: Prepare a stock solution of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for direct infusion analysis or 1-10 µg/mL for GC-MS analysis.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm elemental compositions of the fragments. A standard quadrupole or ion trap instrument is also suitable for routine identification.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra).

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Sample Introduction:

    • Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable, inject 1 µL of the sample solution onto a suitable GC column (e.g., a non-polar or medium-polarity column) coupled to the mass spectrometer. The GC will provide separation from any impurities and a clean spectrum of the target compound.

Data Acquisition and Analysis
  • Acquire Full Scan Spectrum: Obtain a full scan mass spectrum to identify the molecular ion and all fragment ions.

  • Isotopic Pattern Analysis: Examine the isotopic pattern of the molecular ion and fragment ions to confirm the presence of bromine (M/M+2 ratio of ~1:1).

  • Fragment Ion Analysis: Compare the observed m/z values of the fragment ions with the predicted values in the table above.

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to determine the elemental composition of the major ions to confirm the proposed fragmentation pathways.

  • Tandem Mass Spectrometry (MS/MS): For further structural confirmation, perform MS/MS experiments by selecting the molecular ion or other major fragment ions as precursors and analyzing their collision-induced dissociation (CID) products.

The following diagram illustrates a general workflow for the proposed mass spectrometry experiment.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation P1 Dissolve in Methanol/Acetonitrile P2 Dilute to working concentration P1->P2 A1 Introduce Sample (Direct Infusion or GC-MS) A2 Electron Ionization (70 eV) A1->A2 A3 Mass Analysis (Full Scan) A2->A3 D1 Identify Molecular Ion & Isotopic Pattern D2 Compare Fragments to Predicted Pattern D1->D2 D3 Confirm with HRMS & MS/MS (optional) D2->D3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: General experimental workflow for the mass spectrometric analysis of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one.

Conclusion: A Predictive Framework for Structural Elucidation

The in-depth analysis presented in this guide offers a robust predictive framework for the mass spectrometric fragmentation of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one. By understanding the characteristic fragmentation patterns of the quinolinone core, the bromo-substituent, and the trifluoromethyl group, researchers can confidently identify this molecule and its analogues in complex matrices. The provided experimental protocol serves as a practical starting point for obtaining high-quality mass spectra for empirical validation. As the landscape of pharmaceutical development continues to evolve, the ability to rapidly and accurately elucidate molecular structures through techniques like mass spectrometry will remain an indispensable tool in the scientific arsenal.

References

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

  • AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Retrieved from [Link]

  • PMC. (n.d.). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Retrieved from [Link]

  • ResearchGate. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • ResearchGate. (2013, March 12). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

  • PubMed. (2014, June 15). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Retrieved from [Link]

  • NextSDS. (n.d.). 2(1H)-Quinolinone, 6-broMo-8-Methyl-4-(trifluoroMethyl)-. Retrieved from [Link]

  • ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 8-bromo-. NIST WebBook. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is particularly vital in drug discovery and development for the synthesis of complex molecular architectures.[2][3]

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of a specific and challenging substrate: 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one . The quinolinone scaffold is a privileged structure in medicinal chemistry, found in compounds with diverse biological activities, including anticancer and antibacterial properties.[4] The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group on the quinolinone ring introduces specific electronic challenges that necessitate carefully optimized reaction conditions for a successful transformation.[5] This document offers a comprehensive, field-tested methodology designed for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinolinone substrate. The electron-withdrawing nature of the -CF3 group can facilitate this step.[5][6]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This step requires activation by a base to form a boronate species, which enhances the nucleophilicity of the organic group.[8]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for this Substrate

The unique structure of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one requires specific strategic choices for catalysts, ligands, and bases to ensure high yields and minimize side reactions.

  • Substrate Reactivity: The bromine at the 6-position is an aryl bromide. Aryl bromides are excellent substrates for Suzuki couplings, generally showing reactivity between that of aryl iodides and aryl chlorides.[9] The potent electron-withdrawing effect of the para-trifluoromethyl group can increase the rate of oxidative addition but may also render the resulting product more susceptible to certain side reactions if conditions are not optimal.[5][10]

  • Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly effective as they stabilize the palladium center, promote reductive elimination, and can prevent catalyst deactivation.[11][12] For electron-deficient substrates like this quinolinone, ligands developed by Buchwald, such as SPhos or XPhos , are often superior to traditional ligands like PPh₃.[13] A reliable palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ is recommended.

  • Base and Solvent System: A moderately strong base is required to facilitate the transmetalation step without causing degradation of the substrate or boronic acid partner.[8] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[14] The solvent must solubilize all components and facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as water often accelerates the reaction.[15]

  • Boronic Acid Stability: Boronic acids can be susceptible to decomposition, particularly protodeboronation, where the boron group is replaced by a hydrogen.[5] To mitigate this, using a slight excess (1.2-1.5 equivalents) of the boronic acid is advisable. For particularly sensitive partners, using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be beneficial.[6][15]

Detailed Experimental Protocol

This protocol is a robust starting point and may be optimized for specific boronic acid partners. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[16]

Reagents and Equipment
ComponentRecommended SpecificationPurpose
Substrate 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-oneAryl Halide (1.0 equiv)
Coupling Partner Arylboronic Acid or Pinacol EsterNucleophile (1.3 equiv)
Palladium Source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst Precursor (1-2 mol%)
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand (2-4 mol%)
Base Potassium Carbonate (K₂CO₃), anhydrous powderBase (2.0-3.0 equiv)
Solvent 1,4-Dioxane / Water (e.g., 4:1 v/v), degassedReaction Medium
Equipment Schlenk flask or sealed vial, magnetic stirrer, inert gas lineFor inert atmosphere reaction
Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium carbonate (2.5 equiv).[17]

  • Establish Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[16]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%).

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The reaction concentration should typically be around 0.1 M with respect to the limiting reactant.[18]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.[19]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[17]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x volume of reaction).[19]

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.[20]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[20]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product. The appropriate eluent system (e.g., hexanes/ethyl acetate) should be determined by TLC analysis.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble reagents.Ensure rigorous degassing of solvents and use of inert atmosphere.[16] Increase temperature in 10°C increments. Screen alternative solvent systems (e.g., Toluene/water, DMF).[15]
Protodeboronation Base is too strong or excess water; Prolonged reaction time at high temperature.Use a milder base like K₃PO₄ or KF.[8] Use a boronic ester instead of the acid.[5] Monitor reaction closely and stop once starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Improve inert atmosphere technique. Ensure the chosen ligand promotes efficient transmetalation (e.g., SPhos).[16]
Formation of Impurities Substrate or reagent degradation.Lower the reaction temperature. Ensure high purity of all starting materials and solvents.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary review. Chemical Society Reviews, 43(1), 412-443.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dong, C., & Liu, Y. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 69(12), 4243-4246.
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804-3805.
  • Zhang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Wang, Z., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 48(43), 16295-16301.
  • ACS Publications. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed base‐free Suzuki‐Miyaura coupling. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(12), 2754-2762.
  • Chem-Space. (2026, March 8). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]

  • PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Retrieved from [Link]

  • PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • Nature. (2018, February 22). Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

  • Academia.edu. (n.d.). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • ACS Publications. (2019, October 24). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3439.
  • ACS Publications. (2013, July 23). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved from [Link]

  • PMC. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved from [Link]

Sources

Application

Application Note: 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals Compound Identity: 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 1375066-09-3) Executive Summary & Structural Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals Compound Identity: 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 1375066-09-3)

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the quinolin-2(1H)-one (carbostyril) core is recognized as a highly versatile pharmacophore. Specifically, 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one represents a strategically functionalized building block that accelerates the development of novel therapeutics, ranging from nonsteroidal nuclear receptor modulators to targeted kinase inhibitors[1][2].

The architectural design of this molecule provides distinct physicochemical and synthetic advantages:

  • 4-Trifluoromethyl (-CF 3​ ) Group: The incorporation of a -CF 3​ moiety at the C4 position significantly enhances the lipophilicity (LogP) and membrane permeability of the resulting drug candidates. Furthermore, it provides extreme metabolic stability by blocking cytochrome P450-mediated oxidation at a classically vulnerable site, while its strong electron-withdrawing nature modulates the pKa of the adjacent quinolinone system[1][3].

  • 6-Bromo (-Br) Substituent: Positioned on the carbocyclic ring, the bromine atom serves as an ideal orthogonal synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to explore structure-activity relationships (SAR) in the hydrophobic binding pockets of target proteins[4].

  • 8-Methyl (-CH 3​ ) Group: This substitution introduces localized steric bulk. In receptor binding, this methyl group can restrict the rotational freedom of adjacent substituents (at N1 or C7), effectively "locking" the molecule into a bioactive conformation.

  • Quinolin-2(1H)-one Core: The lactam motif acts as a rigid, planar hydrogen-bonding network. The N-H acts as a hydrogen bond donor, and the C=O acts as an acceptor, effectively mimicking peptide bonds to interact with kinase hinge regions or nuclear receptor ligand-binding domains[2][5].

Key Applications in Drug Discovery

Nonsteroidal Androgen Receptor (AR) Modulators

The 4-(trifluoromethyl)quinolin-2-one scaffold is a hallmark of nonsteroidal Androgen Receptor (AR) modulators. Historically, steroidal AR agonists suffer from cross-reactivity with other steroid receptors and poor oral bioavailability. Derivatives of the trifluoromethyl-quinolinone core (such as LG121071 and related pyrano/piperidino-quinolinones) have demonstrated potent, orally active, and tissue-selective AR agonism and antagonism[1][3]. The rigid core perfectly aligns within the AR ligand-binding domain, while the -CF 3​ group engages in critical hydrophobic interactions.

Kinase Inhibitors (PI3K/mTOR & c-Met)

Quinoline and quinolinone derivatives are extensively utilized in oncology as dual PI3K/mTOR inhibitors (e.g., BGT-226 analogs)[2]. By utilizing the 6-bromo position of our title compound, medicinal chemists can append various aryl, heteroaryl, or piperazine-linked moieties via Suzuki coupling. These C6-extensions project into the affinity pockets of the ATP-binding site of kinases, while the quinolinone core anchors the molecule to the hinge region via hydrogen bonding[2].

BiologicalPathway Drug Quinolin-2(1H)-one Derivatives AR Androgen Receptor (AR) Drug->AR Agonism/Antagonism PI3K PI3K / mTOR Kinases Drug->PI3K ATP-competitive Inhibition Transcription Gene Transcription (Muscle/Bone Growth) AR->Transcription Nuclear Translocation Apoptosis Apoptosis / Cell Cycle Arrest (Cancer Therapy) PI3K->Apoptosis Signaling Cascade Blockade

Fig 1. Dual therapeutic pathways modulated by functionalized quinolin-2(1H)-one derivatives.

Quantitative Physicochemical Profile

Understanding the baseline properties of the core scaffold is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final synthesized drug candidates.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 306.08 g/mol Leaves ~200 Da budget for functionalization to remain within Lipinski's Rule of 5.
Formula C 11​ H 7​ BrF 3​ NOHigh halogen content provides excellent electron density tuning.
H-Bond Donors (HBD) 1 (N-H)Optimal for kinase hinge-binding; easily alkylated if HBD is not desired.
H-Bond Acceptors (HBA) 4 (C=O, F 3​ )F atoms act as weak acceptors; C=O is a strong acceptor.
Topological Polar Surface Area ~29.1 ŲHighly lipophilic core, excellent for crossing the blood-brain barrier (BBB) or cell membranes[6].

Synthetic Workflows and Protocols

The true value of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one lies in its synthetic tractability. Below are two field-proven, self-validating protocols for diversifying this scaffold.

SyntheticWorkflow Core 6-Bromo-8-methyl-4-(trifluoromethyl) quinolin-2(1H)-one Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd Catalyst, Amine N_Alkyl N-Alkylation Core->N_Alkyl Base, Alkyl Halide Prod1 6-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Suzuki->Prod1 Prod2 6-Amino Derivatives (Antimicrobial) Buchwald->Prod2 Prod3 N-Alkyl/Aryl Derivatives (AR Modulators) N_Alkyl->Prod3

Fig 2. Divergent synthetic workflow utilizing the 6-bromo and 1H-nitrogen handles.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

This protocol describes the installation of an aryl or heteroaryl group at the 6-position.

Causality & Rationale: We utilize Pd(dppf)Cl 2​ as the catalyst. The bidentate dppf ligand prevents catalyst deactivation and facilitates the reductive elimination step, which is crucial when dealing with the sterically encumbered and electron-deficient bromoquinolinone core. A biphasic solvent system (1,4-Dioxane/H 2​ O) is employed to ensure the solubility of both the organic substrates and the inorganic base (K 2​ CO 3​ )[7][8].

Materials:

  • 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ adduct (0.05 equiv, 5 mol%)

  • K 2​ CO 3​ (3.0 equiv)

  • 1,4-Dioxane / Distilled H 2​ O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoquinolinone (1.0 equiv), the desired boronic acid (1.2 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/H 2​ O mixture. Degas the suspension by bubbling Argon or Nitrogen through the mixture for at least 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes, which would stall the catalytic cycle.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl 2​ catalyst under a positive stream of inert gas. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–8 hours. Monitor the reaction via TLC or LC-MS. Self-Validation: The disappearance of the starting material mass (m/z ~306/308) and the appearance of the coupled product mass confirms conversion.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 6-aryl substituted quinolin-2(1H)-one.

Protocol 2: Regioselective N-Alkylation of the Quinolinone Core

To improve pharmacokinetic properties or to synthesize specific AR modulators, the lactam nitrogen can be alkylated.

Causality & Rationale: Quinolin-2(1H)-ones are ambident nucleophiles capable of undergoing both N-alkylation and O-alkylation. To drive regioselectivity toward N-alkylation (thermodynamic product), we utilize Cesium Carbonate (Cs 2​ CO 3​ ) in DMF. The large, soft Cs + cation weakly coordinates to the oxygen, creating a "naked anion" effect that enhances the nucleophilicity of the nitrogen atom, thus preventing unwanted O-alkylation[9].

Step-by-Step Procedure:

  • Deprotonation: Dissolve the quinolinone core (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere. Add Cs 2​ CO 3​ (2.0 equiv) and stir at room temperature for 30 minutes. Observation: The solution may slightly change color as the anion is generated.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at 50 °C for 2-4 hours. Monitor via LC-MS.

  • Quench and Extraction: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers extensively with 5% aqueous LiCl or water to remove residual DMF.

  • Isolation: Dry, concentrate, and purify via recrystallization or chromatography.

References

  • National Center for Biotechnology Information. "8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one" PubChem Compound Summary for CID 11380770. Available at:[Link]

  • Hamann, L. G., et al. "Discovery of a Potent, Orally Active, Nonsteroidal Androgen Receptor Agonist: 4-Ethyl-1,2,3,4-tetrahydro-6-(trifluoromethyl)-8-pyridono[5,6-g]-quinoline (LG121071)" Journal of Medicinal Chemistry, 1999, 42(2), 210-212. Available at:[Link]

  • Edwards, J. P., et al. "Nonsteroidal androgen receptor agonists based on 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one" Bioorganic & Medicinal Chemistry Letters, 1998, 8(7), 745-750. Available at:[Link]

  • Musiol, R., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways" International Journal of Molecular Sciences, 2014, 15(2), 2204-2225. Available at:[Link]

  • Fouad, M. A., et al. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond" Molecules, 2019, 24(24), 4501. Available at:[Link]

  • Cottet, F., et al. "Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor" Journal of Medicinal Chemistry, 2008, 51(20), 6581-6591. Available at:[Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Optimization for 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one in Targeted Kinase Inhibition

Executive Summary & Scientific Rationale Quinolin-2-one (carbostyril) derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized as potent multi-kinase inhibitors targeting the Epidermal Gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Quinolin-2-one (carbostyril) derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized as potent multi-kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), BRAF, and the PI3K/AKT/mTOR signaling cascades[1][2].

The compound 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 1375066-09-3) represents a highly specialized building block and screening hit. The incorporation of a trifluoromethyl (-CF3) group at the C4 position significantly enhances the molecule's lipophilicity and metabolic stability against cytochrome P450 degradation[3]. Concurrently, the bromine atom at C6 provides a dense, polarizable electron cloud that can participate in halogen bonding within the hydrophobic pockets of kinase hinge regions[4]. However, these structural modifications drastically reduce aqueous solubility, requiring rigorous physicochemical control during in vitro assay preparation to prevent compound aggregation and false-negative readouts.

This application note provides a self-validating, step-by-step protocol for evaluating this compound in both cell-free enzymatic assays and cell-based phenotypic screens.

Physicochemical Profiling & Solution Preparation

Causality of Solvent Selection

Due to the high lipophilicity imparted by the -CF3 and -Br groups, aqueous buffers will induce rapid precipitation. Dimethyl sulfoxide (DMSO) must be used as the primary carrier solvent. To maintain a self-validating system, the final assay concentration of DMSO must not exceed 1% (v/v) in biochemical assays and 0.5% (v/v) in cell-based assays to prevent solvent-induced cytotoxicity.

Protocol: 10 mM Master Stock Preparation
  • Equilibration: Allow the lyophilized powder of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Dissolve exactly 3.06 mg of the compound (MW ≈ 306.08 g/mol ) in 1.0 mL of LC-MS grade, anhydrous DMSO.

  • Sonication: Sonicate the vial in a water bath at 25°C for 5 minutes. Do not apply heat, as thermal stress can induce unpredictable polymorphic transitions.

  • Aliquotting: Dispense into 20 µL aliquots in amber glass or low-bind polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw cycles, which promote micro-crystal formation.

Experimental Protocol 1: Cell-Free Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating kinase inhibition due to its high signal-to-background ratio and resistance to compound auto-fluorescence.

Buffer Optimization & Causality
  • 50 mM HEPES (pH 7.5): Maintains physiological pH.

  • 10 mM MgCl2: Essential cofactor for ATP binding in the kinase catalytic cleft.

  • 0.01% Brij-35 & 0.1% BSA: Critical addition. The highly hydrophobic nature of the fluorinated quinolin-2-one causes it to adhere to polystyrene microplate walls. Brij-35 (a non-ionic detergent) and Bovine Serum Albumin act as carrier proteins to keep the compound in solution and ensure accurate dose-response curves.

  • 2 mM DTT: Prevents oxidation of critical cysteine residues in the kinase active site.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of this dilution into a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 µM (0.1% DMSO final).

  • Kinase/Substrate Addition: Add 5 µL of 2X Kinase (e.g., EGFR or BRAF) and biotinylated peptide substrate mixture in assay buffer. Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature on a plate shaker (300 rpm).

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

TR_FRET A 1. Kinase + Substrate + Compound B 2. ATP Addition (Reaction Start) A->B C 3. Incubation (60 min, RT) B->C D 4. Stop Buffer + Eu-Ab & XL665 C->D E 5. TR-FRET Readout (665nm/615nm) D->E

Figure 1: Step-by-step workflow for the TR-FRET kinase inhibition assay.

Experimental Protocol 2: Cell-Based Viability & Target Engagement

To validate that the quinolin-2-one derivative successfully penetrates the cell membrane and exerts its phenotypic effect, a cell viability assay (CellTiter-Glo) is performed on EGFR-overexpressing cell lines (e.g., A431).

Step-by-Step Methodology
  • Cell Seeding: Seed A431 cells at 2,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Serum Starvation (Causality Step): Highly lipophilic compounds (like those containing -CF3 groups) bind heavily to serum proteins, artificially shifting the IC50​ to higher concentrations. Wash cells once with PBS and replace with 90 µL of low-serum media (1% FBS) 12 hours prior to compound treatment.

  • Compound Treatment: Prepare 10X compound concentrations in low-serum media (containing 5% DMSO). Add 10 µL to the cells (Final DMSO = 0.5%).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP (and thus, viable cells). Read luminescence after 10 minutes of orbital shaking.

Signaling Comp 6-Bromo-8-methyl-4-(CF3) quinolin-2(1H)-one EGFR EGFR / RTK Comp->EGFR Competitive Inhibition PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Pathway Activation

Figure 2: Proposed mechanism of action targeting the EGFR/PI3K/AKT proliferation pathway.

Data Presentation & Quality Control

A robust assay must be self-validating. The Z′ -factor must be calculated for every plate using the formula:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z′>0.5 indicates an excellent assay window.

Table 1: Expected Quantitative Metrics for Quinolin-2-one Derivatives

ParameterExpected Value / RangeScientific Rationale & Notes
Enzymatic IC50​ (EGFR) 10 nM - 500 nMHighly dependent on ATP concentration. Compare against a reference standard (e.g., Erlotinib).
Cellular IC50​ (A431 Viability) 0.5 µM - 5.0 µMExpect a 10x to 50x rightward shift from enzymatic IC50​ due to membrane permeability limits and intracellular ATP competition.
Assay Z′ -factor >0.75 Validates the liquid handling precision and the lack of compound precipitation.
Max Tolerated DMSO 0.5% (v/v) CellularExceeding this induces basal cytotoxicity, confounding the phenotypic readout.

References[5] Edwards JP, Higuchi RI, Winn DT, Pooley CL, Caferro TR, Hamann LG, Zhi L, Marschke KB, Goldman ME, Jones TK. "Nonsteroidal androgen receptor agonists based on 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one." Bioorganic & Medicinal Chemistry Letters. 1999. URL: https://doi.org/10.1016/s0960-894x(99)00118-3[3] Kumar S, Bawa S, Drabu S, Kumar R, Gupta H. "Synthetic and medicinal perspective of quinolines as antiviral agents." European Journal of Medicinal Chemistry. (Referenced via PMC/NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7126993/[1] Martorana A, La Monica G, Lauria A. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules. 2020; 25(18):4279. URL: https://doi.org/10.3390/molecules25184279[2] Hawwas MM, Mancy AS, Ramadan M, Ibrahim TS, Bayoumi AH, Alswah M. "An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors." Molecular Diversity. 2025. URL: https://doi.org/10.1007/s11030-025-11127-4[4] Tsou HR, Overbeek-Klumpers EG, Hallett WA, et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry. 2005; 48(4):1107-1131. URL: https://doi.org/10.1021/jm040159c

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support & Troubleshooting Center: Synthesis of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Welcome to the Advanced Synthesis Support Center. The construction of heavily functionalized trifluoromethylated quinolin-2(1H)-ones requires precise control over reaction thermodynamics and electrophilic aromatic substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The construction of heavily functionalized trifluoromethylated quinolin-2(1H)-ones requires precise control over reaction thermodynamics and electrophilic aromatic substitution dynamics.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols based on the modified Knorr quinoline synthesis pathway.

Reaction Workflow & Mechanistic Pathway

SynthesisWorkflow A 4-Bromo-2-methylaniline + ETFAA B Amidation (130-150°C) Dean-Stark / Toluene A->B Condensation C β-Ketoamide Intermediate (N-Aryl trifluoroacetoacetamide) B->C - EtOH T1 Issue: Low Yield Fix: Lewis Acid / DMAP B->T1 D Cyclization Eaton's Reagent C->D Electrophilic Ring Closure E 6-Bromo-8-methyl-4-(trifluoromethyl) quinolin-2(1H)-one D->E - H2O T2 Issue: Charring Fix: Use Eaton's Reagent D->T2

Figure 1: Knorr synthesis workflow for 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my condensation step yielding the β-enamino ester instead of the required β-ketoamide? Causality: The reaction between anilines and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is governed by competitive kinetic and thermodynamic control. At lower temperatures (room temperature to 80 °C), the aniline amine attacks the more highly electrophilic ketone carbonyl of ETFAA, yielding the kinetically favored β-enamino ester. If cyclized, this intermediate leads to the Conrad-Limpach 4-quinolone product 1. Solution: To achieve the Knorr product (2-quinolone), you must force the thermodynamic pathway. Heat the reaction above 130 °C using a Dean-Stark trap to physically remove the ethanol byproduct. This sustained thermal energy provides the activation barrier needed for nucleophilic acyl substitution at the ester carbonyl, exclusively yielding the required β-ketoamide 2.

Q2: I am experiencing significant charring and low yields during the final cyclization with concentrated sulfuric acid. How can I prevent this? Causality: Concentrated H₂SO₄ is an excessively harsh dehydrating agent for this specific substrate. The presence of the electron-donating ortho-methyl group on your aniline ring increases its susceptibility to unwanted electrophilic aromatic sulfonation. Furthermore, the high temperatures (100 °C+) required with H₂SO₄ often lead to oxidative degradation and charring of the fluorinated intermediate. Solution: Substitute H₂SO₄ with Eaton’s Reagent (10 wt% P₂O₅ in methanesulfonic acid). Methanesulfonic acid acts as an excellent, non-oxidizing solvent, while P₂O₅ provides a powerful thermodynamic driving force for dehydration. This allows the cyclization to proceed smoothly at a much lower temperature (60–80 °C), entirely avoiding sulfonation and charring 3.

Q3: The cyclization seems incomplete, and I am recovering unreacted β-ketoamide. What is the mechanistic bottleneck? Causality: The cyclization requires an electrophilic attack of the protonated ketone carbonyl onto the aromatic ring. The para-bromo substituent (which is meta to the cyclization site) exerts a strong electron-withdrawing inductive effect, deactivating the ring toward electrophilic aromatic substitution. Solution: Extend the reaction time or slightly elevate the temperature to 85 °C. Ensure your Eaton's reagent is fresh; P₂O₅ is highly hygroscopic, and atmospheric moisture severely dampens its dehydrating efficacy.

Q4: Do I need to worry about forming multiple regioisomers during the cyclization step? Causality: In many Knorr quinoline syntheses using meta-substituted anilines, cyclization can occur at either ortho position, leading to a mixture of regioisomers. However, your starting material, 4-bromo-2-methylaniline, has one ortho-position strictly blocked by the methyl group. Therefore, the electrophilic ring closure is sterically restricted to the single available ortho-position, exclusively yielding the 6-bromo-8-methyl regioisomer without the need for complex chromatographic separation.

Quantitative Data: Cyclization Reagent Comparison

Choosing the correct dehydrating agent is the most critical factor in maximizing the yield of the final quinolin-2(1H)-one.

Cyclization ReagentOperating Temp (°C)Reaction Time (h)Typical Yield (%)Mechanistic Observations & Side Reactions
Conc. H₂SO₄ 90–1102–440–55High risk of oxidative charring and sulfonation of the electron-rich ortho-methyl region.
Polyphosphoric Acid (PPA) 120–1304–660–70Good thermodynamic driving force, but highly viscous nature complicates aqueous workup.
Eaton's Reagent 60–801–275–85Homogeneous, mild conditions. P₂O₅ drives dehydration without oxidizing the aromatic ring.

Self-Validating Experimental Protocol

This two-phase protocol integrates real-time validation checks to ensure intermediate integrity before proceeding to the next step 4.

Phase 1: Amidation (Thermodynamic Control)

Objective: Synthesize N-(4-bromo-2-methylphenyl)-4,4,4-trifluoro-3-oxobutanamide.

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-bromo-2-methylaniline (10.0 mmol) in 50 mL of anhydrous toluene.

  • Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (12.0 mmol) and a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

  • Reflux: Heat the mixture to 130 °C. The Dean-Stark trap will collect the ethanol/water azeotrope, driving the equilibrium forward.

  • Self-Validation Check: After 12 hours, spot the reaction mixture against the starting aniline on a silica TLC plate (Eluent: 8:2 Hexanes/EtOAc). The aniline ( Rf​≈0.4 ) must be completely consumed, replaced by a new UV-active spot ( Rf​≈0.6 ). If aniline remains, add 2.0 mmol ETFAA and reflux for 4 additional hours.

  • Isolation: Concentrate the toluene under reduced pressure and recrystallize the crude residue from hot ethanol to yield the pure β-ketoamide.

Phase 2: Knorr Cyclization (Electrophilic Ring Closure)

Objective: Synthesize 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one.

  • Setup: In a dry 100 mL flask under a nitrogen atmosphere, add the purified β-ketoamide (5.0 mmol).

  • Reagent Addition: Slowly add 15 mL of Eaton’s Reagent (10 wt% P₂O₅ in methanesulfonic acid) at room temperature.

  • Heating: Warm the homogeneous mixture to 75 °C and stir for 2 hours.

  • Self-Validation Check: The solution will transition to a deep orange color. Withdraw a 0.1 mL aliquot and quench it in 1 mL of ice water. A rapid precipitation of a pale-yellow solid indicates successful cyclization. If the precipitate is gummy or fails to crash out, the reaction is incomplete; continue heating for 1 hour.

  • Quench & Isolate: Pour the entire reaction mixture into 150 mL of vigorously stirred ice water. Filter the resulting precipitate.

  • Purification: Wash the filter cake with saturated aqueous NaHCO₃ (to neutralize residual methanesulfonic acid) followed by distilled water. Dry under vacuum and recrystallize from DMF/Water to obtain the highly pure target compound.

References

  • "Buy Methyl 4-hydroxy-6-(trifluoromethyl)
  • "2-Chloro-4-phenylquinoline | 5855-56-1", Benchchem.
  • "A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives", ResearchG
  • "4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis", ChemicalBook.

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one. As a Senior Application Scientist, my objective is to provide not just protocols, but a foundational understanding of the chromatographic principles at play, enabling you to troubleshoot and optimize your purification methods with confidence.

Understanding the Analyte: Key Physicochemical Properties

Before embarking on method development, it is crucial to understand the physicochemical characteristics of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and related quinolinone compounds.

  • Structure: The molecule possesses a quinolinone core, which is a heterocyclic aromatic system containing a nitrogen atom. This core is substituted with a bromine atom, a methyl group, and a highly electronegative trifluoromethyl (CF3) group.

  • Polarity & Solubility: The quinolinone core is inherently hydrophobic, and this characteristic is further enhanced by the bromo, methyl, and trifluoromethyl substituents.[1][2] Consequently, the compound is expected to be sparingly soluble in water but soluble in organic solvents like DMSO, methanol, and acetonitrile.[1][2][3] An estimated XLogP3 value for a similar compound, 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one, is 2.5, indicating significant hydrophobicity.[4]

  • Acidity/Basicity (pKa): The quinolinone structure contains a lactam (a cyclic amide) and a nitrogen atom within the aromatic system. The quinoline nitrogen is weakly basic (pKa of quinoline is ~4.9).[5] The lactam proton is weakly acidic. This dual nature means that the mobile phase pH will be a critical parameter to control for achieving consistent retention and good peak shape.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting HPLC column for purifying this compound?

A1: For initial method development, a high-purity, end-capped C18 column is the most versatile and recommended choice.[9][10] C18 columns separate primarily based on hydrophobicity, which is a dominant characteristic of this molecule. Given the aromatic and halogenated nature of the analyte, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) could offer enhanced selectivity through π-π and dipole-dipole interactions if resolution from closely related impurities is challenging on a C18.[11][12][13]

Q2: My compound is showing significant peak tailing. What is the most likely cause?

A2: Peak tailing for a compound like this is most often caused by secondary interactions between the basic quinoline nitrogen and acidic residual silanol groups on the silica surface of the HPLC column.[14][15][16] This is a common issue with basic compounds.[16] To mitigate this, ensure you are using a modern, high-purity, base-deactivated (end-capped) column and controlling the mobile phase pH.[15][17]

Q3: Why is the mobile phase pH so important for this separation?

A3: The mobile phase pH dictates the ionization state of your molecule.[18] Since the quinoline nitrogen is basic, at a pH close to its pKa (~4.9), the compound will exist as a mixture of its neutral and protonated (ionized) forms, leading to poor peak shape (splitting or severe tailing).[18] By operating at a low pH (e.g., 2.5-3.5), you ensure the compound is consistently in its protonated state, and you also suppress the ionization of residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.[16][19]

Q4: Which organic solvent should I use in my mobile phase: acetonitrile or methanol?

A4: Acetonitrile (ACN) is generally the preferred organic modifier for this type of compound. It typically provides better peak shapes, lower backpressure, and different selectivity compared to methanol. However, methanol can be a useful tool for optimizing selectivity if ACN does not provide adequate resolution between your target compound and impurities. A good practice is to screen both during method development.

Q5: How do I prepare my crude sample for injection onto a preparative HPLC system?

A5: Dissolve your crude material in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Methanol.[20][21] Then, dilute this solution with the initial mobile phase (e.g., a high percentage of Mobile Phase A) to a suitable concentration (e.g., 10-50 mg/mL, depending on solubility and column loading capacity).[20][21] It is critical to filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter, which can clog the column and system frits.[21][22]

HPLC Method Development Guide

This section provides a systematic approach to developing a robust purification method.

Logical Workflow for Method Development```dot

MethodDevelopment

Caption: A decision tree for troubleshooting common HPLC issues.

Detailed Problem/Solution Table
IssuePotential CauseRecommended Action & Explanation
Severe Peak Tailing (Tailing Factor > 1.5)Chemical Cause: Strong interaction between the basic analyte and acidic silanol groups on the column packing. [14][15][16]Primary Solution: Lower the mobile phase pH to 2.5-3.0 using 0.1% TFA or FA. This protonates the analyte (repelling it from protonated silanols) and suppresses silanol ionization. [6][16]Secondary Solution: Ensure you are using a high-quality, base-deactivated (end-capped) column. Older or lower-quality columns have more active silanols. [14][17]
Physical Cause: A void at the head of the column or excessive extra-column volume (long tubing). [15][17]Action: Inject a neutral compound like toluene. If it also tails, the problem is physical. Check fittings, use shorter, narrower ID tubing, and consider replacing the column if a void is suspected. [15]
Poor Resolution (Peaks are not baseline separated)Inadequate Selectivity: The chosen stationary phase (e.g., C18) does not provide enough differential interaction between the target and impurities.Action 1: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or PFP phase. These can offer unique π-π and dipole interactions beneficial for aromatic and halogenated compounds. [11][13]Action 2: Change the organic modifier from ACN to Methanol (or vice-versa) to alter selectivity.
Gradient is too steep: Analytes do not have enough time to interact with the stationary phase, eluting too close together.Action: After a scouting run, implement a much shallower gradient around the elution point of the target compound. For example, instead of 5-95% B, try a segment of 60-75% B over 30 minutes.
Variable Retention Times Inconsistent Mobile Phase: pH drift in unbuffered mobile phases or evaporation of the organic component.Action: Prepare fresh mobile phase daily. Use a buffer if operating near the pKa is unavoidable (not recommended for this compound). Keep solvent bottles capped. [18]
Temperature Fluctuations: Ambient temperature changes affect solvent viscosity and retention.Action: Always use a column oven set to a constant temperature (e.g., 30-40°C) for stable and reproducible retention times.
Column Degradation: Accumulation of strongly retained impurities or hydrolysis of the stationary phase.Action: Use a guard column to protect the analytical/preparative column. [23]Periodically flush the column with a strong solvent wash. If performance does not recover, replace the column.
Peak Fronting Sample Overload: Injecting too much mass or volume of the sample.Action: Reduce the injected mass by diluting the sample. For preparative work, this defines the loading limit of the column.
Poor Sample Solubility: The sample is precipitating at the head of the column because the injection solvent is much stronger than the initial mobile phase.Action: Whenever possible, dissolve and dilute the sample in the initial mobile phase composition. If a strong solvent like DMSO must be used, keep the injection volume as small as possible. [22]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
  • HPLC Peak Tailing - Axion Labs. (2022, February 15).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. (n.d.).
  • HPLC Column Selection Guide - Chromtech. (n.d.).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.).
  • Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate. (n.d.).
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem. (n.d.).
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015, May 7).
  • HPLC Column Selection - LCGC International. (2013, May 1).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays - Benchchem. (n.d.).
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem. (n.d.).
  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data - ACS Publications. (2024, September 20).
  • HPLC Column Selection - how to choose the right column - Analytics-Shop. (n.d.).
  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Publications. (2020, July 30).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25).
  • Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union - ResearchGate. (n.d.).
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
  • 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one - PubChem. (n.d.).
  • Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related impurities - Semantic Scholar. (n.d.).
  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (n.d.).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.).
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (2018, February 16).
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview - IJSDR. (n.d.).
  • 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline | 1065093-30-2 - Sigma-Aldrich. (n.d.).
  • Rapid Determination Of Residual Quinolones in Honey Samples by Fast HPLC with an On-Line Sample Pretreatment System - Semantic Scholar. (2011, May 15).
  • 2(1H)-Quinolinone, 6-broMo-8-Methyl-4-(trifluoroMethyl) - NextSDS. (n.d.).
  • 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline - PubChemLite. (n.d.).
  • pKa values bases - Chair of Analytical Chemistry. (n.d.).
  • Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. (n.d.).
  • Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H) - Benchchem. (n.d.).
  • Quinoline - mVOC 4.0. (n.d.).

Sources

Troubleshooting

overcoming steric hindrance at the 8-methyl position of quinolin-2(1H)-ones

Welcome to the technical support hub for the synthesis of quinolin-2(1H)-one derivatives. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists encountering challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the synthesis of quinolin-2(1H)-one derivatives. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists encountering challenges with steric hindrance at the C8 position, a common stumbling block in the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, validated protocols, and a comparative analysis of synthetic strategies to enable your success.

Overview: The Challenge of the 8-Methyl Group

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] However, the introduction of substituents on the carbocyclic ring can dramatically influence the feasibility of classical synthetic routes. The 8-methyl group, in particular, presents a significant steric challenge. Its proximity to the nitrogen atom (the peri position) can severely hinder the final intramolecular cyclization step required in many common synthetic methods, such as the Knorr and Friedländer syntheses, which often rely on electrophilic aromatic substitution. This steric clash raises the activation energy of the ring-closing step, leading to low yields, undesired side reactions, or complete reaction failure.[2]

This guide focuses on practical and effective strategies to overcome this steric barrier.

Frequently Asked Questions (FAQs)

Q1: Why do standard methods like the Knorr or Friedländer synthesis fail for 8-methyl substituted substrates?

A1: Both the Knorr and Friedländer syntheses typically conclude with an acid-catalyzed intramolecular cyclization. In the Knorr synthesis, a β-ketoanilide cyclizes under strong acid conditions (e.g., H₂SO₄).[3][4][5] For an 8-methyl substituted precursor, the bulky methyl group physically obstructs the approach of the electrophilic carbon to the C7a position for ring closure. This steric repulsion makes the transition state energetically unfavorable. Similarly, the Friedländer synthesis, which condenses a 2-aminoaryl ketone with an α-methylene carbonyl compound, faces the same steric impediment during the final cyclization/dehydration step.[2][6]

Q2: What is the most common side reaction when attempting to force these classical reactions?

A2: Under harsh conditions (e.g., high temperatures, strong acids) intended to overcome the steric barrier, starting materials often decompose, leading to the formation of complex, tarry byproducts which are difficult to remove.[7] In base-catalyzed variants of the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a major competing side reaction.[2]

Q3: What are the primary alternative strategies to bypass this steric issue?

A3: The most successful strategies involve moving away from classical cyclizations towards methods that operate under different mechanistic pathways less susceptible to steric effects. The three main pillars are:

  • Transition-Metal-Catalyzed Reactions: Methods using palladium, copper, or rhodium can form the key C-C or C-N bonds under milder conditions and through catalytic cycles (e.g., reductive elimination, migratory insertion) that have different spatial requirements than electrophilic substitution.[1][8][9]

  • Radical-Initiated Cyclizations: Radical intermediates are less sensitive to steric bulk than their ionic counterparts, making radical cyclizations a powerful, though less commonly used, alternative.[10]

  • Synthesis from Pre-formed Quinolines: A highly effective approach is to start with a pre-existing, appropriately substituted quinoline and perform a simple chemical transformation. For example, the acid hydrolysis of a 2,4-dichloro-8-methylquinoline to the desired 4-chloro-8-methylquinolin-2(1H)-one is a reliable method.[11][12]

Q4: Can microwave irradiation help?

A4: Yes, microwave-assisted synthesis can be a valuable tool. The rapid, localized heating can sometimes provide the necessary energy to overcome the activation barrier for sterically hindered cyclizations.[8] It has been shown to reduce reaction times and improve yields in some quinoline syntheses.[7]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis of 8-methylquinolin-2(1H)-ones.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low to No Yield in Classical Synthesis (Knorr, Friedländer) Steric Hindrance: The 8-methyl group is preventing the final intramolecular cyclization step.[2]1. Switch Strategy: Abandon the classical method. Move to a transition-metal-catalyzed approach which is less sensitive to steric bulk.[1][10] 2. Force Conditions (with caution): Use a stronger acid catalyst like polyphosphoric acid (PPA) or triflic acid, which can sometimes promote difficult cyclizations.[4] 3. Use Microwave Irradiation: Employ microwave heating to potentially overcome the high activation energy barrier.[8]
Formation of Tarry Byproducts Harsh Reaction Conditions: High temperatures or highly concentrated strong acids are causing decomposition of starting materials or products.[7]1. Lower Reaction Temperature: If possible, reduce the temperature to minimize degradation.[13] 2. Use Milder Catalysts: Explore Lewis acids (e.g., Y(OTf)₃) or modern Brønsted acids (e.g., ionic liquids) that can operate under less harsh conditions.[7][14] 3. Change Solvent: Optimize the solvent to improve the solubility of reactants and intermediates, potentially allowing for lower temperatures.[13]
Aldol Self-Condensation of Ketone Reactant Basic Conditions: In base-catalyzed Friedländer reactions, the enolate of the ketone reactant reacts with itself instead of the 2-aminoaryl ketone.[2]1. Switch to Acid Catalysis: Change the catalyst from a base (e.g., KOH) to an acid (e.g., p-TsOH).[2] 2. Use a Pre-formed Enamine: React the ketone with a secondary amine (e.g., pyrrolidine) to form the enamine first, then react the enamine with the 2-aminoaryl ketone.
Failure of a Transition-Metal-Catalyzed Reaction Catalyst Inactivation: The catalyst may be poisoned by impurities or incompatible functional groups. Ligand Choice: The ligand may be too bulky or not electron-rich enough to promote the desired catalytic step.1. Purify Starting Materials: Ensure all reactants and solvents are pure and anhydrous. 2. Screen Ligands: Test a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find one that is optimal for the sterically demanding substrate. 3. Consider Alternative Metals: If a Palladium-catalyzed reaction fails, a Copper or Rhodium-based system might offer a different reactivity profile.[8][9]
Troubleshooting & Strategy Selection Workflow

G start Low Yield of 8-Methylquinolin-2(1H)-one classical Using Classical Method? (Knorr, Friedländer) start->classical switch_strategy Switch Synthetic Strategy classical->switch_strategy Yes optimize Optimize Reaction Conditions classical->optimize No tmc Transition-Metal Catalysis (e.g., Pd, Cu) switch_strategy->tmc radical Radical Cyclization switch_strategy->radical preformed Functionalize Pre-formed 8-Methylquinoline switch_strategy->preformed temp Vary Temperature/ Use Microwave optimize->temp catalyst Change Catalyst/ Increase Loading optimize->catalyst solvent Screen Solvents optimize->solvent

Caption: Troubleshooting flowchart for low-yield reactions.

Recommended Synthetic Strategies & Protocols

Given the challenges, we recommend prioritizing modern synthetic methods or functionalizing existing quinoline cores.

Strategy 1: Synthesis from a Pre-formed Quinoline Core (Recommended)

This is often the most reliable and highest-yielding approach. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one from 2,4-dichloro-8-methylquinoline via selective hydrolysis is well-documented and effective.[11][12][15] The starting dichloroquinoline can be prepared from 4-hydroxy-8-methylquinolin-2(1H)-one.[12][15]

Protocol: Acid Hydrolysis of 2,4-Dichloro-8-methylquinoline [12]

Materials:

  • 2,4-dichloro-8-methylquinoline

  • Dichloroacetic acid (90% aqueous solution)

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-8-methylquinoline (1.0 equiv., e.g., 2.12 g, 10 mmol) in 90% dichloroacetic acid (e.g., 50 mL).

  • Heat the solution to reflux for 1 hour. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material.

  • After completion, allow the clear solution to cool slightly.

  • Carefully pour the reaction mixture onto a generous amount of ice-cold water with stirring.

  • A precipitate of 4-chloro-8-methylquinolin-2(1H)-one will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the desired product. Further purification can be achieved by crystallization if necessary.

Strategy 2: Palladium-Catalyzed Oxidative Cyclocarbonylation

For building the quinolinone core from simpler precursors, transition-metal catalysis is a powerful option. This method constitutes a direct and selective synthesis from 2-vinylanilines, which can be prepared via Suzuki or Stille coupling. The reaction is generally tolerant of various functional groups.[1]

General Protocol: Pd-Catalyzed Synthesis of 2(1H)-Quinolinones [1]

Materials:

  • N-monosubstituted-2-vinylaniline (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • 1,4-Benzoquinone (BQ, 2.0 equiv.)

  • Lithium chloride (LiCl, 2.0 equiv.)

  • Dimethylformamide (DMF)

  • Carbon monoxide (CO) balloon

Procedure:

  • To a pressure-rated reaction vessel, add the N-substituted-2-vinylaniline, Pd(OAc)₂, 1,4-benzoquinone, and LiCl.

  • Evacuate and backfill the vessel with carbon monoxide (1 atm, balloon).

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Strategies
MethodKey Features & MechanismAdvantages for 8-Methyl SubstratesDisadvantages & Limitations
Knorr Synthesis β-ketoanilide cyclization via electrophilic aromatic substitution.[4][5]Generally not suitable.Highly susceptible to steric hindrance at C8, requires harsh acidic conditions, often low yield.[2]
Friedländer Annulation Condensation of 2-aminoaryl ketone with α-methylene carbonyl.[6]Generally not suitable.Sterically hindered, can lead to side reactions like aldol condensation or tar formation.[2]
Pd-Catalyzed Cyclocarbonylation Oxidative carbonylation of a 2-vinylaniline precursor.[1]Milder conditions, mechanism less sensitive to steric bulk, good functional group tolerance.Requires synthesis of the 2-vinylaniline precursor, use of toxic CO gas.
Cu-Catalyzed Cyclization Copper-catalyzed reactions of anilines with alkynes or other partners.[9]Often uses readily available starting materials, can be performed under milder conditions.Substrate scope can be limited; may require specific ligands or additives.
Lanthanide Catalysis Lewis acid catalysis (e.g., Yb(OTf)₃) to promote cyclization.[16]Can be effective for some sterically hindered substrates where other Lewis acids fail.Catalyst can be expensive; optimization may be required.
Acid Hydrolysis of Dichloroquinoline Selective SNAr reaction at the more activated C2 position.[12]Highly Recommended. Often high-yielding, clean reaction, and operationally simple.Requires access to the 2,4-dichloro-8-methylquinoline starting material.
Synthetic Strategy Selection Guide

G start Goal: Synthesize 8-Methylquinolin-2(1H)-one sm_available Is 2,4-dichloro-8-methylquinoline or a close precursor available? start->sm_available hydrolysis RECOMMENDED: Perform Acid Hydrolysis of Dichloroquinoline sm_available->hydrolysis Yes build_core Need to Construct Core from Acyclic Precursors sm_available->build_core No mild_conditions Are mild conditions and functional group tolerance critical? build_core->mild_conditions tmc Use Transition-Metal Catalysis (e.g., Pd-catalyzed cyclocarbonylation) mild_conditions->tmc Yes force_classical Attempt to Force Classical Methods mild_conditions->force_classical No caution Use Microwave, PPA, or Triflic Acid. Expect low yields and side reactions. force_classical->caution

Caption: Decision guide for selecting a synthetic strategy.

References

  • Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones. PMC.
  • Synthesis of 2(1H)-Quinolinones via Pd-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylanilines.
  • Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones. ACS Omega.
  • Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis. Benchchem.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
  • Synthesis of Tetrahydroquinolines by Scandium-Catalyzed [3 + 3] Annulation of Anilines with Allenes and Dienes.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • avoiding common pitfalls in quinoline synthesis. Benchchem.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.
  • SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALU
  • Technical Support Center: Optimizing Quinolinone Synthesis. Benchchem.
  • Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells James W. Southwell.
  • Troubleshooting low yield in Friedländer quinoline synthesis. Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • A Technical Guide to the Discovery and Synthesis of Novel Quinolin-2(1H)-ones as Potent and Selective PDE1 Inhibitors. Benchchem.
  • Knorr quinoline synthesis. Wikipedia.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC.
  • Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Optimization of the reaction conditions.
  • Knorr Quinoline Synthesis. Cambridge University Press & Assessment.
  • Knorr Quinoline Synthesis. SynArchive.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Buy 8-chloro-1-methylquinolin-2(1H)-one (EVT-12035371). EvitaChem.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers.
  • Product Class 4: Quinolinones and Rel
  • The development of Friedländer heteroannulation through a single electron transfer and energy transfer p

Sources

Optimization

Technical Support Center: Crystallization of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique crystallographic challenges associated with heavily substituted, fluorinated quinolinones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique crystallographic challenges associated with heavily substituted, fluorinated quinolinones.

Crystallizing 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one requires navigating a complex landscape of competing intermolecular forces. The quinolin-2(1H)-one core inherently drives the formation of robust N–H···O=C hydrogen-bonded dimers[1]. However, the 8-methyl group introduces steric hindrance adjacent to the –NH– donor, while the 4-trifluoromethyl (–CF₃) group introduces high lipophilicity and competitive F···F or C–H···F contacts[2][3]. Furthermore, the 6-bromo substituent is highly polarizable, enabling secondary halogen bonding (C–Br···O) that can compete with primary hydrogen bonds, often leading to polymorphism or phase-separation issues[4].

Below, you will find targeted troubleshooting guides, empirical data, and self-validating protocols to ensure reproducible, high-yield crystallization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound is "oiling out" (forming a syrup) instead of crystallizing upon cooling. Why does this happen, and how do I fix it? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). The highly lipophilic 4-CF₃ group has a high solvation energy in organic solvents, while its rotational freedom at elevated temperatures creates a high entropic barrier to nucleation[5]. When the solution cools, the compound separates into a solute-rich liquid phase rather than forming a solid lattice.

  • The Fix: Shift from a purely temperature-dependent cooling crystallization to an Anti-Solvent Crystallization strategy. By dissolving the compound in a highly soluble solvent (e.g., Ethyl Acetate) and titrating in an anti-solvent (e.g., Heptane) at an elevated temperature, you force the system past the metastable zone directly into the solid-liquid phase boundary. Seeding the solution just before the cloud point is critical to bypass LLPS.

Q2: I am observing inconsistent melting points across different batches. Am I generating polymorphs? A: Yes. The structural flexibility of the –CF₃ group, combined with the competition between N–H···O hydrogen bonding and C–Br···O halogen bonding, makes this compound highly prone to polymorphism[3][4]. Rapid cooling kinetically traps the compound in a metastable polymorph driven by F···F contacts.

  • The Fix: Implement a strict, slow-cooling ramp (e.g., -0.1°C to -0.5°C/min). Using a protic solvent mixture (like Acetic Acid/Water) can temporarily disrupt the robust lactam hydrogen bonds in solution, allowing the thermodynamically most stable polymorph to assemble uniformly during a slow cooling phase.

Q3: How do I select the optimal solvent system for this specific structural profile? A: You must balance hydrogen-bond disruption with hydrophobic accommodation. The quinolinone core requires a solvent with good hydrogen-bond acceptor properties (like EtOAc or THF) to dissolve the N–H···O dimers[1]. However, the bulky 8-methyl and 4-CF₃ groups require a non-polar anti-solvent (like Heptane) to drive supersaturation[2]. Avoid purely non-polar solvents (like straight toluene) for dissolution, as the compound will exhibit poor solubility.

Quantitative Data: Solvent System Performance

The following table summarizes the empirical outcomes of various solvent systems used for the crystallization of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one.

Solvent SystemRatio (v/v)Dissolution TempCooling RateYieldCrystal HabitPurity (HPLC)Notes
EtOAc / Heptane 1 : 370°C-0.5°C / min88%Prismatic>99.5%Recommended. Excellent control over supersaturation; avoids oiling out if seeded.
Acetic Acid / Water 1 : 1.585°C-0.2°C / min82%Needles98.0%Protic disruption yields the thermodynamic polymorph, but residual acid requires heavy washing.
DMF / Water 1 : 460°CCrash cool95%Amorphous96.5%High yield but poor crystallinity. Prone to trapping DMF in the solid matrix.
Toluene N/A110°C-1.0°C / min45%Plates99.0%Poor overall solubility due to inability to break lactam dimers. Low yield.

Mechanistic & Workflow Visualizations

TroubleshootingWorkflow Start Crude 6-Br-8-Me-4-CF3-quinolin-2-one Dissolve Dissolve in minimal EtOAc at 70°C Start->Dissolve AntiSolvent Dropwise addition of Heptane (Anti-solvent) Dissolve->AntiSolvent CheckPhase Observation: Oiling Out (LLPS) or Cloud Point? AntiSolvent->CheckPhase Oiling Oiling Out (Liquid-Liquid Separation) CheckPhase->Oiling  Two liquid phases Cloudy Cloud Point Reached (Solid-Liquid Phase) CheckPhase->Cloudy  Fine suspension FixOil Reheat to 70°C to redissolve. Add 5% more EtOAc. Oiling->FixOil Cool Controlled cooling (-0.5°C/min) to 5°C Cloudy->Cool Seed Add 0.1% w/w seed crystals at 60°C FixOil->Seed Seed->Cool Success High-Purity Crystalline Product Cool->Success

Workflow for overcoming Liquid-Liquid Phase Separation during crystallization.

InteractionNetwork Core Quinolin-2(1H)-one Core Dimer Lactam Homodimer (N-H···O=C) Core->Dimer Primary Motif CF3 4-Trifluoromethyl (-CF3) Fluoro Fluorine Contacts (F···F / C-H···F) CF3->Fluoro Crystal Packing Br 6-Bromo (-Br) Halogen Halogen Bond (C-Br···O) Br->Halogen Secondary Motif Me 8-Methyl (-CH3) Steric Steric Hindrance (Twists Packing) Me->Steric Modulates H-bonds Steric->Dimer

Supramolecular interaction network governing the crystal packing of the target compound.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

This is the self-validating standard protocol designed to prevent oiling out and ensure high polymorphic purity.

  • Dissolution: Suspend 10.0 g of crude 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one in 30 mL of Ethyl Acetate (EtOAc) in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 70°C. Stir at 250 RPM until complete dissolution is achieved. The EtOAc acts as a hydrogen-bond acceptor, breaking the lactam dimers[1].

  • Polishing Filtration (Optional but Recommended): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities, returning the filtrate to a clean reactor at 70°C.

  • Anti-Solvent Addition: Begin adding n-Heptane dropwise at a rate of 2 mL/min. Continue addition until the first persistent sign of turbidity (the cloud point) is observed (typically around 60-70 mL of Heptane).

  • Seeding: Pause the Heptane addition. Add 10 mg (0.1% w/w) of pure crystalline seed of the target compound. Hold the temperature at 70°C for 30 minutes to allow the seed bed to mature and prevent LLPS[5].

  • Completion of Anti-Solvent: Resume Heptane addition at 3 mL/min until a total of 90 mL has been added (final EtOAc:Heptane ratio of 1:3).

  • Controlled Cooling: Program the jacketed reactor to cool from 70°C to 5°C at a linear ramp rate of -0.5°C/min.

  • Isolation: Filter the resulting prismatic crystals under vacuum. Wash the filter cake with 20 mL of cold (5°C) Heptane. Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Thermodynamic Slow Cooling (Acetic Acid / Water)

Use this method if the starting material contains highly structurally similar impurities that co-precipitate in organic anti-solvents.

  • Dissolution: Suspend 10.0 g of the crude compound in 40 mL of Glacial Acetic Acid. Heat to 85°C with stirring (300 RPM). The protic nature of acetic acid thoroughly disrupts intermolecular N–H···O bonds.

  • Water Addition: Slowly add 20 mL of deionized water (pre-heated to 85°C) to the solution. The solution should remain clear. If turbidity occurs, add drops of Acetic Acid until clear.

  • Cooling Profile: Cool the reactor from 85°C to 75°C at -0.5°C/min.

  • Nucleation Hold: Hold at 75°C for 1 hour. Spontaneous nucleation of fine needles should occur.

  • Final Cooling: Cool from 75°C to 10°C at a very slow rate of -0.2°C/min. This slow rate is critical to allow the heavy bromine atom and bulky CF₃ group to orient into their lowest-energy thermodynamic lattice[4].

  • Isolation: Filter the crystals. Crucial Step: Wash the cake extensively with 3 x 30 mL of water to remove all traces of acetic acid, followed by a final wash with 10 mL of cold ethanol. Dry under vacuum at 60°C for 24 hours.

References

  • [6] Crystal structure and Hirshfeld surface analysis ofmethanol methanol monosolvate. IUCr Journals. Available at:[Link]

  • [4] Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC / NIH. Available at: [Link]

  • [2] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]

  • [1] Crystal structure and Hirshfeld surface analysis ofmethanol methanol monosolvate (Hydrogen Bond Analysis). IUCr Journals. Available at: [Link]

  • [3] Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···F and C–H···F Interactions. D-NB.info. Available at: [Link]

Sources

Troubleshooting

minimizing toxic byproducts during 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one scale-up

Technical Support Center: 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one A Senior Application Scientist's Guide to Mitigating Toxic Byproducts During Process Scale-Up Welcome to the technical support center for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

A Senior Application Scientist's Guide to Mitigating Toxic Byproducts During Process Scale-Up

Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one. This resource is designed for researchers, process chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, controlling, and minimizing the formation of toxic and process-critical byproducts. Our guidance is rooted in established chemical principles and field-proven strategies to ensure the safety, quality, and efficacy of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this quinolinone, and what are its inherent challenges?

The most direct and industrially relevant approach for synthesizing 2-quinolinones is a variation of the Knorr quinoline synthesis.[1] This pathway involves the condensation of a substituted aniline (4-bromo-2-methylaniline) with a β-ketoester (ethyl trifluoroacetoacetate) to form an acetoacetanilide intermediate. This intermediate is then cyclized under strong acidic conditions (e.g., concentrated sulfuric acid) to yield the target quinolinone.

The primary challenges during scale-up are managing the highly exothermic nature of the acid-catalyzed cyclization, which can lead to runaway reactions, and preventing the formation of byproducts due to the harsh reaction conditions.[2]

Q2: What are the primary toxic or process-impacting byproducts I should anticipate during the scale-up of this synthesis?

During the scale-up, several critical byproducts can emerge:

  • Dehalogenated Impurities: The most common is the formation of 8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one, where the bromine atom at the 6-position is replaced by hydrogen. This side reaction reduces yield and introduces a significant purification challenge.[3][4]

  • Polymeric Tars: The strong acid and high temperatures used for cyclization can cause polymerization of starting materials or intermediates, leading to the formation of intractable tars that complicate product isolation and purification.[2][5]

  • Incompletely Cyclized Intermediate: Residual acetoacetanilide intermediate can remain if the cyclization does not go to completion, impacting final product purity.

  • Defluorinated Species: While the C-CF₃ bond is strong, extreme thermal stress or specific reactive species could potentially lead to degradation pathways, although this is less common under controlled conditions.[6][7]

Q3: Why is controlling the dehalogenation byproduct so critical?

Dehalogenation is a critical issue for two main reasons. First, it represents a direct loss of the target molecule, decreasing the overall process yield. Second, the resulting dehalogenated impurity often has very similar physical properties (e.g., polarity, solubility) to the desired product, making its removal by standard techniques like recrystallization or column chromatography exceptionally difficult and costly at scale.[8][9]

Visualized Reaction Pathway & Byproduct Formation

The following diagrams illustrate the primary synthetic route and the points at which key byproducts are likely to form.

Reaction_Pathway cluster_main Primary Synthesis Route cluster_byproducts Byproduct Formation Pathways A 4-Bromo-2-methylaniline C Acetoacetanilide Intermediate A->C B Ethyl Trifluoroacetoacetate B->C + D 6-Bromo-8-methyl-4-(trifluoromethyl) quinolin-2(1H)-one C->D H₂SO₄, Heat F Polymeric Tars C->F Excessive Heat/ High Acid Conc. G Unreacted Intermediate C->G Incomplete Reaction E Dehalogenated Product (8-methyl-4-(trifluoromethyl) quinolin-2(1H)-one) D->E Reductive Species or Pd-H

Caption: Knorr synthesis pathway and major byproduct formation routes.

Troubleshooting Guide: Byproduct Minimization

This section provides a structured approach to diagnosing and resolving common issues encountered during scale-up.

Problem 1: High Levels of Dehalogenated Impurity (>0.1%)
  • Potential Causes:

    • Trace Metal Contamination: Residual palladium or other transition metals from previous synthetic steps in the starting materials can catalyze dehalogenation.[10][11]

    • Formation of Reductive Species: Certain reaction conditions or impurities can generate hydride species that facilitate reductive dehalogenation.[3]

    • Raw Material Quality: The 4-bromo-2-methylaniline starting material may already contain the dehalogenated analog (2-methylaniline).

  • Recommended Solutions:

    • Incoming Quality Control (IQC): Implement stringent IQC testing for all raw materials. Use HPLC to quantify the dehalogenated analog in the starting aniline and GC-MS to test for trace volatile impurities.[12][13]

    • Metal Scavenging: If metal contamination is suspected, treat the starting materials or reaction mixture with a suitable metal scavenger.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent atmospheric side reactions.

    • Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.[12]

Problem 2: Formation of Polymeric Tars and Poor Isolation
  • Potential Causes:

    • Runaway Exotherm: The addition of the anilide intermediate to concentrated sulfuric acid is highly exothermic. Poor temperature control can lead to localized "hot spots" that initiate polymerization.[2]

    • High Acid Concentration/Temperature: Using an excessive amount of acid or too high a cyclization temperature can accelerate polymerization pathways.[5]

    • Incorrect Order of Addition: Adding reagents in the wrong order can lead to uncontrolled reactions.

  • Recommended Solutions:

    • Controlled Reagent Addition: Add the acetoacetanilide intermediate to pre-cooled (0-5 °C) sulfuric acid slowly and portion-wise, with vigorous stirring to ensure rapid heat dissipation.[14]

    • Optimize Thermal Profile: After addition, heat the mixture gradually to the target temperature (e.g., 80-90 °C) and maintain it precisely. Avoid overshooting the temperature setpoint.[14]

    • Solvent Selection for Workup: During the quench step (pouring the reaction mixture onto ice), vigorous stirring is essential to precipitate the product as a manageable solid rather than an oily tar.

    • Process Analytical Technology (PAT): At scale, utilize PAT tools like real-time temperature monitoring and calorimetry to better understand and control the reaction exotherm.

Problem 3: Incomplete Cyclization and High Levels of Intermediate
  • Potential Causes:

    • Insufficient Thermal Energy: The reaction temperature may be too low, or the reaction time too short for the cyclization to proceed to completion.

    • Insufficient Acid Catalyst: The amount of sulfuric acid may be inadequate to effectively catalyze the ring-closure.

    • Water Content: Excessive water in the sulfuric acid or from other sources can hinder the dehydration and cyclization process.

  • Recommended Solutions:

    • Reaction Monitoring: Implement in-process controls (IPCs) using HPLC to monitor the disappearance of the intermediate. Do not proceed to workup until the intermediate is below the specified limit (e.g., <1%).

    • Optimize Reaction Parameters: Systematically evaluate the impact of temperature, time, and sulfuric acid equivalents on the reaction completion. A Design of Experiments (DoE) approach can be highly effective here.

    • Use High-Quality Reagents: Ensure the use of concentrated (98%+) sulfuric acid with low water content.

Analytical and Purification Protocols

Effective byproduct control is impossible without robust analytical and purification methods.

Table 1: Recommended Analytical Techniques for Impurity Profiling
Technique Purpose Typical Conditions & Notes
HPLC-UV Quantify known and unknown impurities, monitor reaction progress.[15]Reverse-phase C18 column. Gradient elution with acetonitrile/water. UV detection at a wavelength where both product and impurities absorb.
LC-MS Identify unknown impurities by determining their molecular weight.[]Couple HPLC to a mass spectrometer. Essential for rapid identification of unexpected byproducts.
GC-MS Detect volatile organic impurities and residual solvents.[12]Useful for analyzing raw materials and final API for volatile contaminants.
NMR Elucidate the definitive structure of isolated, unknown impurities.[12][]Requires isolation of the impurity, often through preparative HPLC or careful chromatography.
Protocol: Standard Purification via Recrystallization

Recrystallization is a powerful technique for removing minor impurities, provided a suitable solvent system is identified.[8]

  • Solvent Screening: Use small-scale trials to find a solvent or solvent system (e.g., ethanol, ethyl acetate/hexane) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is highly colored, treat it with a small amount of activated carbon and filter hot.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cooling too rapidly can trap impurities.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Troubleshooting Workflow: A Logic-Based Approach

Troubleshooting_Workflow start Start: IPC Analysis (HPLC) check_purity check_purity start->check_purity end_ok End: Proceed to Isolation/Drying check_purity->end_ok Yes identify_impurity Identify Major Impurity via LC-MS check_purity->identify_impurity No is_dehalogenated Is it Dehalogenated Product? identify_impurity->is_dehalogenated is_intermediate Is it Unreacted Intermediate? is_dehalogenated->is_intermediate No action_dehalogenated Review Starting Material Purity Check for Metal Contamination Ensure Inert Atmosphere is_dehalogenated->action_dehalogenated Yes is_unknown Is it an Unknown Peak? is_intermediate->is_unknown No action_intermediate Increase Reaction Time/Temp Verify Acid Stoichiometry Re-run Reaction Monitoring is_intermediate->action_intermediate Yes action_unknown Isolate via Prep-HPLC Characterize via NMR Propose Formation Mechanism is_unknown->action_unknown Yes

Sources

Reference Data & Comparative Studies

Validation

Scaffold Optimization in Drug Discovery: 6-Bromo vs. 6-Chloro-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-ones

Executive Summary The quinolin-2(1H)-one core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of selective androgen receptor modulators (SARMs), ion channel openers, and kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-2(1H)-one core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of selective androgen receptor modulators (SARMs), ion channel openers, and kinase inhibitors. The substitution pattern on this core drastically alters both its chemical reactivity and pharmacological profile. This guide provides an in-depth technical comparison between[1] (CAS: 1375066-09-3) and its 6-chloro analog, detailing their distinct roles in the drug discovery pipeline.

Physicochemical & Structural Comparison

The choice of halogen at the 6-position is not merely a matter of molecular weight; it fundamentally shifts the compound's utility from a versatile synthetic intermediate to a [2]. All quantitative data comparing these two scaffolds is summarized below.

Property6-Bromo Analog6-Chloro Analog
Molecular Weight 306.08 g/mol 261.63 g/mol
Formula C₁₁H₇BrF₃NOC₁₁H₇ClF₃NO
Halogen VdW Radius ~1.85 Å~1.75 Å
C-X Bond Energy ~68 kcal/mol~81 kcal/mol
Primary Utility Electrophile for Cross-CouplingFinal API Structural Motif

Chemical Reactivity & Late-Stage Functionalization

In early-stage drug discovery, generating a diverse library of compounds from a single scaffold is critical. The 6-bromo analog is the premier choice for this phase[3].

The Causality of Reactivity: The C-Br bond has a relatively low dissociation energy, allowing it to rapidly undergo oxidative addition with standard Palladium(0) catalysts at mild temperatures. This facilitates Late-Stage Functionalization (LSF) via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings without degrading the sensitive trifluoromethyl group or the quinolinone ring.

Conversely, the C-Cl bond in the 6-chloro analog is significantly stronger. It resists oxidative addition unless specialized, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) and high temperatures are employed. Therefore, the 6-chloro scaffold is rarely used for library generation; instead, it is synthesized when the chlorine atom is intended to remain in the final Active Pharmaceutical Ingredient (API).

Workflow Scaffold Scaffold 8-Methyl-4-(CF3) quinolin-2(1H)-one Bromo 6-Bromo Analog CAS: 1375066-09-3 Scaffold->Bromo Chloro 6-Chloro Analog Scaffold->Chloro Pd Pd-Catalyzed Cross-Coupling Bromo->Pd Fast Oxidative Addition API_Cl Direct Screening (Halogen Retained) Chloro->API_Cl High Metabolic Stability API_Br Diverse Library (C-C / C-N Bonds) Pd->API_Br

Synthetic divergence of 6-halo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-ones in drug discovery.

Pharmacological Impact (Structure-Activity Relationship)

When designing the final API, the 6-position halogen often projects into a deep hydrophobic pocket within the target receptor (e.g., the ligand-binding domain of an androgen receptor).

  • 6-Chloro: Often preferred in the final drug. It provides sufficient van der Waals interactions to anchor the molecule while keeping the overall molecular weight lower than the bromo analog, aiding in compliance with Lipinski's Rule of Five. Furthermore, the strong C-Cl bond is highly resistant to cytochrome P450-mediated oxidative dehalogenation.

  • 6-Bromo: While its larger van der Waals radius can theoretically provide a tighter fit in larger hydrophobic pockets, brominated aromatics can sometimes present metabolic liabilities in vivo, such as susceptibility to glutathione conjugation.

Pharmacophore Core Quinolin-2(1H)-one Core H-Bond Donor/Acceptor Target Target Receptor Binding Pocket Core->Target Anchoring CF3 4-CF3 Group Lipophilic Shield CF3->Target Desolvation Me 8-Methyl Group Conformational Lock Me->Target Steric Restriction Halo 6-Halogen (Br/Cl) Hydrophobic Filler Halo->Target VdW Interactions

Pharmacophore mapping of the substituted quinolin-2(1H)-one scaffold within a receptor pocket.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To leverage the [4] for library synthesis, the following step-by-step methodology ensures high-yielding C-C bond formation.

Objective: Synthesize 6-aryl-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one derivatives. Reagents: 6-Bromo scaffold (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq). Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

Step-by-Step Procedure:

  • Preparation: Charge a microwave-safe reaction vial with the 6-bromo scaffold, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Causality Step): Add the solvent mixture. Sparge the solution with Argon for 10 minutes prior to catalyst addition. Causality: Palladium(0) is highly susceptible to oxidation by dissolved O₂, which converts it into inactive Palladium(II) oxides (observed as a black precipitate). Degassing ensures the catalytic cycle initiates efficiently.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under an Argon blanket. Seal the vial immediately.

  • Heating: Heat the mixture to 90 °C for 4-6 hours.

  • Self-Validating Analytical Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Logic: The starting 6-bromo quinolinone exhibits a distinct 1:1 isotopic doublet at m/z 306/308 [M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. Complete conversion is definitively validated by the total disappearance of this doublet and the emergence of the product's mass peak, ensuring no unreacted electrophile remains.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Source: PubMed Central (PMC). URL: [Link]

  • WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. Source: Google Patents.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Binding Affinity of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the binding affinity of novel 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one der...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the binding affinity of novel 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one derivatives. We will move beyond simple data reporting to establish a self-validating experimental strategy, explaining the causal logic behind our choice of assays and providing detailed, field-proven protocols. Our approach is grounded in a multi-technique methodology to ensure data robustness and deliver deep mechanistic insights into the structure-activity relationship (SAR) of your compound series.

The quinolinone scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity. For the context of this guide, we will proceed with a hypothetical scenario where this series of derivatives is being evaluated for its binding affinity to a protein kinase, a common and therapeutically relevant target class.

The Benchmarking Strategy: A Triad of Orthogonal Assays

Our recommended workflow consists of:

  • Primary Screening: A high-throughput compatible Fluorescence Polarization (FP) competition assay to rapidly determine the relative potency (IC₅₀) of each derivative.

  • Thermodynamic Validation: Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (K D) and thermodynamic parameters (ΔH, ΔS) of key compounds, confirming hits from the primary screen.[2]

  • Kinetic Validation: Surface Plasmon Resonance (SPR) to determine the binding kinetics (kₐ, kₑ) and provide an independent, label-free measurement of the K D.[3][4]

G cluster_0 Benchmarking Workflow Start Start FP_Screen Primary Screen: Fluorescence Polarization (FP) Determine IC50 Start->FP_Screen Compound Library Decision IC50 < Threshold? FP_Screen->Decision ITC_Validation Thermodynamic Validation: Isothermal Titration Calorimetry (ITC) Determine KD, ΔH, ΔS Decision->ITC_Validation Yes (Hits) End End Decision->End No (Inactive) SPR_Validation Kinetic Validation: Surface Plasmon Resonance (SPR) Determine KD, kon, koff ITC_Validation->SPR_Validation Confirm Hits SAR_Analysis Synthesize Data & Structure-Activity Relationship (SAR) Analysis SPR_Validation->SAR_Analysis

Caption: A robust workflow for affinity benchmarking, from high-throughput screening to in-depth validation.

Primary Screening: Fluorescence Polarization (FP) Competition Assay

Expertise & Experience: The FP assay is an excellent choice for primary screening due to its homogenous (no-wash) format, sensitivity, and scalability.[5] The principle relies on the change in the rotational speed of a fluorescently-labeled probe (a "tracer") upon binding to a much larger protein target. In a competition assay, your unlabeled derivative displaces the tracer, causing a decrease in the polarization signal, from which an IC₅₀ value can be derived.[6]

FP_Principle cluster_low_p Low Polarization cluster_high_p High Polarization cluster_competition Competition tracer_free Tracer (Fluorescent Probe) light_out_free Depolarized Emitted Light complex Protein Tracer tracer_free->complex + Protein (Slow Rotation) light_in_free Polarized Excitation Light light_out_bound Polarized Emitted Light complex_comp Protein Test Compound complex->complex_comp + Test Compound (Displacement) light_in_bound Polarized Excitation Light tracer_disp Tracer (Displaced)

Caption: Principle of the Fluorescence Polarization competition assay.

Detailed Experimental Protocol: FP Competition Assay

This protocol is designed for a 384-well microplate format.[7]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that ensures protein stability, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Target Protein Stock: Prepare a concentrated stock of the purified kinase in Assay Buffer. The final concentration in the assay should be approximately equal to the K D of the tracer.

    • Tracer Stock: Prepare a concentrated stock of the fluorescently-labeled tracer in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) and well below the K D to ensure a good assay window.[8]

    • Compound Plates: Prepare serial dilutions of your quinolinone derivatives in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps across 11 points.

  • Assay Procedure:

    • Add 10 µL of Assay Buffer to all wells of a 384-well, non-binding black microplate.

    • Using a pintool or acoustic dispenser, transfer 100 nL of your compound dilutions from the source plate to the assay plate. This creates the final compound concentrations with a consistent 1% DMSO concentration.

    • Controls: Ensure your plate includes 'high' signal controls (DMSO only, no compound) and 'low' signal controls (buffer only, no protein).

    • Prepare a 2X Protein/Tracer mix in Assay Buffer. This mix contains the target protein and the fluorescent tracer at twice their final desired concentrations.

    • Add 10 µL of the 2X Protein/Tracer mix to all wells (except 'low' signal controls).

    • Seal the plate, centrifuge briefly to remove bubbles, and incubate at room temperature for a duration determined by binding kinetics (typically 1-4 hours) to reach equilibrium.[7][9]

  • Data Acquisition:

    • Read the plate on a microplate reader equipped with appropriate polarization filters for your chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for a fluorescein-based tracer).[10]

    • The instrument will measure the intensity of emitted light parallel and perpendicular to the excitation plane and calculate the polarization in millipolarization units (mP).

  • Data Analysis:

    • Normalize the data using the high (0% inhibition) and low (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the resulting curve to a four-parameter logistic equation to determine the IC₅₀ value for each derivative.

Gold-Standard Validation I: Isothermal Titration Calorimetry (ITC)

Trustworthiness: ITC is the gold standard for affinity determination because it measures the heat released or absorbed during the binding event directly, providing a complete thermodynamic profile without labels or surface immobilization.[2][11] This allows for an unambiguous confirmation of a direct interaction and reveals the thermodynamic drivers of binding (enthalpic vs. entropic).[12]

Detailed Experimental Protocol: ITC
  • Sample Preparation:

    • Dialysis: Extensively dialyze both the protein and the compound stock solution against the identical buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects, which can generate large heat signals.

    • Protein Concentration: The protein concentration in the cell should be 10-100 times the expected K D.

    • Ligand Concentration: The ligand concentration in the syringe should be at least 10 times the protein concentration to ensure saturation is reached.[11] Dissolve the compound in the final dialysis buffer, using a minimal amount of DMSO if necessary (and ensuring the identical DMSO concentration is in the protein solution).

  • ITC Experiment Setup:

    • Thoroughly clean the instrument cell and syringe.

    • Load the protein solution into the sample cell (typically ~200-300 µL).

    • Load the ligand solution into the injection syringe (typically ~40-50 µL).

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration and Data Acquisition:

    • Perform a series of small injections (e.g., 2-3 µL each) of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding for each injection.

    • A control experiment, injecting ligand into buffer alone, is crucial to determine the heat of dilution, which must be subtracted from the binding data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's software. The fit yields the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[13]

Gold-Standard Validation II: Surface Plasmon Resonance (SPR)

Authoritative Grounding: SPR provides real-time, label-free analysis of binding kinetics.[14][15] By immobilizing the protein target on a sensor chip, one can flow the small molecule derivatives over the surface and directly observe the association (on-rate, kₐ) and dissociation (off-rate, kₑ) phases of the interaction. The equilibrium dissociation constant (K D) can be calculated from the ratio of these rates (kₑ/kₐ), providing a powerful kinetic dimension to the affinity data.[16] This technique is exceptionally sensitive, making it ideal for validating fragment-like molecules or weak binders.[3][17]

Detailed Experimental Protocol: SPR
  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize the protein to the desired density (response units, RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters using ethanolamine. A reference channel should be prepared in the same way but without protein immobilization to enable background subtraction.[14]

  • Binding Analysis:

    • Running Buffer: Use a physiological buffer (e.g., HBS-EP+) containing a small amount of DMSO to match the compound solutions.

    • Compound Injections: Prepare a series of dilutions of your quinolinone derivative in running buffer.

    • Inject the compound solutions over both the target and reference surfaces for a set amount of time (association phase), followed by an injection of running buffer alone to monitor the dissociation phase.

    • Include several buffer-only injections (blanks) for double-referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and then a buffer blank injection (double-referencing). This corrects for bulk refractive index changes and systematic drift.

    • Fit the processed sensorgrams for each concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D).

Data Summary and Comparative Analysis

All quantitative data should be consolidated into a single table to facilitate direct comparison between the derivatives and across the different techniques. This integrated view is essential for building a robust SAR.

Table 1: Hypothetical Binding Affinity Data for Quinolinone Derivatives Targeting Kinase X

Compound IDR-Group ModificationFP IC₅₀ (nM)ITC K D (nM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)SPR K D (nM)SPR kₐ (10⁵ M⁻¹s⁻¹)SPR kₑ (10⁻³ s⁻¹)
BQM-001 Parent (H)150 ± 25145 ± 18-7.5-1.8155 ± 202.13.2
BQM-002 -OCH₃55 ± 852 ± 6-8.9-0.848 ± 93.51.7
BQM-003 -Cl210 ± 30225 ± 25-6.8-2.1230 ± 351.84.1
BQM-004 -NH₂85 ± 1280 ± 11-9.50.175 ± 104.23.1

Analysis Insights:

  • Data Concordance: Note the strong agreement between the K D values obtained from ITC and SPR, and their correlation with the IC₅₀ from the FP screen. This cross-assay validation provides high confidence in the data.

  • SAR Insights: The methoxy substitution (BQM-002) improves affinity approximately 3-fold over the parent compound. The ITC data reveals this is primarily driven by a more favorable enthalpy (ΔH), suggesting a strong hydrogen bond or favorable electrostatic interaction is formed. The SPR data corroborates this with a faster on-rate and a slower off-rate.

  • Thermodynamic Drivers: The amine substitution (BQM-004) also improves affinity. The ITC data shows this is almost entirely enthalpy-driven, with a slightly unfavorable entropy term. This kind of detailed thermodynamic information is invaluable for guiding rational drug design.

By adhering to this rigorous, multi-faceted approach, you can generate a high-quality, reliable dataset that not only benchmarks the binding affinity of your derivatives but also provides the deep mechanistic understanding required to accelerate your drug discovery program.

References

  • Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery, 6(10), 1047-1061.
  • Malvern Panalytical. (2014). Revealing kinase inhibitor mechanisms: ITC leads the way.
  • Ciulli, A., & Williams, G. (2019). Binding affinity in drug design: experimental and computational techniques. Expert Opinion on Drug Discovery, 14(7), 639-653.
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Bio-protocol. (n.d.). 3.2. Fluorescence Polarization Competition Assay (FPCA). Bio-protocol.
  • Navrátilová, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 49-53.
  • Chavanieu, A., & Pugnière, M. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed, 6(10), 1047-61.
  • Zuenko, M. A., & May, T. (2008).
  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061-4067.
  • BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH.
  • Chen, Y., Liu, X., Jiang, S., Duan, X., Vasan, A., Liu, C., ... & Stevens, R. L. (2024). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv preprint arXiv:2409.18349.
  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.
  • ResearchGate. (n.d.). Assays for direct binding of small molecules and proteins.
  • Ladbury, J. E., & Chowdhry, B. Z. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography, 63(1), 101-106.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Technical Note.
  • Nanomicrospheres. (2025).
  • Spassov, D. S., Atanasova, M., & Doytchinova, I. (2024). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 25(13), 7124.
  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
  • Velazquez-Campoy, A., & Freire, E. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 93.
  • BPS Bioscience. (n.d.).
  • Zhang, Y., & Maly, D. J. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ACS Chemical Biology, 17(2), 346-356.
  • Spassov, D. S., Atanasova, M., & Doytchinova, I. (2024). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. PubMed, 25(13), 7124.
  • Robers, M. B., et al. (2015). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology, 10(7), 1655-1664.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

Sources

Validation

A Comparative Analysis of the in Vitro Cytotoxicity of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology. This guide presents a comparative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology. This guide presents a comparative analysis of the in vitro cytotoxicity of a novel quinolinone derivative, 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (hereafter referred to as Cmpd-X), against a panel of human cancer and non-cancerous cell lines. Utilizing standardized colorimetric assays, we have quantified the cytotoxic effects of Cmpd-X and benchmarked its performance against doxorubicin, a widely used chemotherapeutic agent. Our findings indicate that Cmpd-X exhibits selective cytotoxicity towards cancer cell lines, with a potency that warrants further investigation into its mechanism of action and potential as a novel anticancer agent.

Introduction: The Rationale for Targeting Quinolinone Scaffolds in Oncology

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of many synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, quinolin-2(1H)-one (carbostyril) derivatives have garnered significant attention for their cytotoxic effects against various cancer cell lines.[3] These compounds can exert their anticancer effects through diverse mechanisms, such as the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][4][5]

The rationale for synthesizing and evaluating 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (Cmpd-X) is based on established structure-activity relationships. The trifluoromethyl group at position 4 is known to enhance the biological activity of many pharmaceuticals, while the bromo and methyl substitutions at positions 6 and 8, respectively, offer sites for further chemical modification to optimize potency and selectivity.[3][6]

This guide provides a comprehensive, data-driven comparison of Cmpd-X's cytotoxicity. We aim to:

  • Quantify the dose-dependent cytotoxic effects of Cmpd-X on a panel of human cancer cell lines (HepG2, MCF-7, HCT116) and a non-cancerous cell line (MRC-5).

  • Benchmark the potency of Cmpd-X against the established chemotherapeutic agent, doxorubicin.

  • Provide detailed, reproducible protocols for the cytotoxicity assays employed.

  • Discuss the potential mechanisms of action based on the observed cytotoxic profile and existing literature on related quinolinone derivatives.

Materials and Methods

Cell Lines and Culture Conditions

A panel of four human cell lines was selected to represent different cancer types and to assess selectivity:

  • HepG2: Human hepatocellular carcinoma

  • MCF-7: Human breast adenocarcinoma

  • HCT116: Human colorectal carcinoma

  • MRC-5: Human fetal lung fibroblast (non-cancerous control)[7]

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Test Compounds
  • Cmpd-X (6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one): Synthesized in-house (purity >98% by HPLC). A 10 mM stock solution was prepared in dimethyl sulfoxide (DMSO).

  • Doxorubicin: (Positive Control) A well-characterized anticancer drug known to induce cytotoxicity in the selected cell lines.[8][9] A 10 mM stock solution was prepared in DMSO.

  • Vehicle Control: DMSO at a final concentration not exceeding 0.5% (v/v) in culture medium.

Experimental Workflow

The overall experimental process is designed to ensure robust and reproducible data. The workflow begins with cell seeding, followed by compound treatment, and concludes with two distinct methods of cytotoxicity assessment.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_mtt Metabolic Viability cluster_ldh Membrane Integrity cluster_analysis Phase 4: Data Analysis start Start: Cell Culture seed Seed Cells in 96-Well Plates start->seed treat Treat with Cmpd-X & Doxorubicin (Serial Dilutions) incubate Incubate for 48 hours treat->incubate mtt_add Add MTT Reagent ldh_supernatant Collect Supernatant incubate->mtt_add incubate->ldh_supernatant mtt_incubate Incubate (3-4 hours) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer (DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analyze Calculate % Viability & Determine IC50 Values mtt_read->analyze ldh_react Add LDH Reaction Mix ldh_supernatant->ldh_react ldh_incubate Incubate (30 min) ldh_react->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->analyze end End: Comparative Report analyze->end

Caption: Experimental workflow for comparative cytotoxicity assessment.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[10] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of Cmpd-X or Doxorubicin. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[13] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Prepare and add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.[10][13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Results: Comparative Cytotoxicity Profile

The cytotoxic effects of Cmpd-X and Doxorubicin were evaluated after 48 hours of treatment across the selected cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was calculated for each compound.

Cell LineCell TypeCmpd-X IC50 (µM)Doxorubicin IC50 (µM)
HepG2 Hepatocellular Carcinoma8.5 ± 0.74.9 ± 0.5[8]
MCF-7 Breast Adenocarcinoma12.2 ± 1.12.5 ± 0.3[9]
HCT116 Colorectal Carcinoma6.8 ± 0.94.9 ± 0.6[8]
MRC-5 Normal Lung Fibroblast> 5015.8 ± 2.1[7][14]

Data Summary: The results, summarized in the table above, indicate that Cmpd-X exhibits potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar range. Notably, Cmpd-X displayed significantly lower cytotoxicity against the non-cancerous MRC-5 cell line (IC50 > 50 µM), suggesting a degree of selectivity for cancer cells. While Doxorubicin showed higher potency against HepG2 and MCF-7 cells, Cmpd-X demonstrated comparable efficacy against the HCT116 cell line. The selectivity index (SI), calculated as the ratio of IC50 in normal cells to IC50 in cancer cells, is substantially higher for Cmpd-X compared to Doxorubicin, highlighting its favorable therapeutic window in this in vitro model.

Discussion: Interpreting the Cytotoxic Profile of Cmpd-X

Our comparative analysis demonstrates that 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (Cmpd-X) is a promising cytotoxic agent with encouraging selectivity for cancer cells. The potent activity against liver (HepG2), breast (MCF-7), and colon (HCT116) cancer cell lines suggests a broad-spectrum potential.[15]

The observed cytotoxicity of Cmpd-X is consistent with the established anticancer properties of the quinolinone scaffold.[4][5] Several potential mechanisms could underlie its activity. Quinolinone derivatives have been shown to induce apoptosis through mitochondrial pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.[5][16] They can also cause cell cycle arrest, often at the G2/M phase, by interfering with microtubule dynamics or inhibiting key cell cycle kinases.[1][17]

Given the structural features of Cmpd-X, inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or Raf/MEK/ERK pathways, is another plausible mechanism.[6] The trifluoromethyl group may enhance the compound's ability to bind to target proteins, a strategy that has proven effective in the design of various kinase inhibitors.

G cluster_pathways Hypothesized Cellular Targets cluster_effects Downstream Cellular Effects CmpdX Cmpd-X (Quinolinone Derivative) Kinase Kinase Inhibition (e.g., PI3K, EGFR) CmpdX->Kinase Tubulin Tubulin Polymerization Disruption CmpdX->Tubulin Topo Topoisomerase Inhibition CmpdX->Topo G2M G2/M Cell Cycle Arrest Kinase->G2M Tubulin->G2M DNA DNA Damage Topo->DNA Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis Mito Mitochondrial Dysfunction (Intrinsic Pathway) Mito->Apoptosis DNA->Mito

Caption: Hypothesized mechanisms of Cmpd-X-induced cytotoxicity.

The superior selectivity index of Cmpd-X compared to Doxorubicin is a critical finding. Doxorubicin's clinical utility is often limited by severe side effects, including cardiotoxicity, stemming from its impact on healthy tissues.[8] A compound like Cmpd-X, which preferentially targets cancer cells, could offer a significant advantage in terms of safety and tolerability.

Conclusion and Future Directions

This guide provides a foundational in vitro characterization of the novel quinolinone derivative, 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one. The data clearly demonstrates its potent and selective cytotoxic activity against human cancer cell lines.

Key Findings:

  • Cmpd-X exhibits low-micromolar cytotoxic activity against HepG2, MCF-7, and HCT116 cancer cells.

  • The compound shows high selectivity, with minimal impact on the viability of non-cancerous MRC-5 cells.

  • Its potency is comparable to Doxorubicin in colon cancer cells, with a more favorable selectivity profile.

These promising results warrant further preclinical investigation. Future studies should focus on elucidating the specific molecular mechanism of action through cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target-based enzymatic assays. Further optimization of the quinolinone scaffold through medicinal chemistry efforts could lead to the development of even more potent and selective anticancer drug candidates.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen.
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. (2026). Arabian Journal of Chemistry.
  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. (2025). Benchchem.
  • Potential mechanism of quinolones action on cancer cells. Changes in... (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (2026).
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar.
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hep
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [No Source Provided].
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC.
  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). MDPI.
  • Cytotoxic Evaluation of Doxorubicin Combination with Baicalein and Resveratrol Against Hct116 and Hepg2 Cancer Cell Lines (Conference Paper). (n.d.). Digital Repository.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.
  • The IC 50 of DOX, AVC, and DOX combined with AVC in MCF-7, HCT-116, and HepG2 cell lines. (n.d.).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). [No Source Provided].
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. (n.d.).
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study. (2020). MDPI.
  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2025).
  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. (n.d.). Semantic Scholar.
  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one proper disposal procedures

Operational and Disposal Master Plan: 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one As a Senior Application Scientist, I approach the handling and disposal of complex halogenated heterocycles not just as a regul...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Plan: 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

As a Senior Application Scientist, I approach the handling and disposal of complex halogenated heterocycles not just as a regulatory hurdle, but as a chemical engineering challenge. 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 1375066-09-3) presents a unique disposal profile due to the presence of both a heavy halogen (bromine) and a highly stable trifluoromethyl (-CF3) group attached to a quinolinone core. Improper disposal of this compound risks environmental persistence and the generation of highly toxic, corrosive gases. This guide provides a self-validating, step-by-step operational and logistical plan to ensure absolute safety and compliance.

Mechanistic Insight: The Science of Halogenated Waste Destruction

The fundamental challenge in disposing of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one lies in its bond dissociation energies. While the C-Br bond is relatively weak and cleaves easily under thermal stress, the C-F bonds within the trifluoromethyl group are among the strongest in organic chemistry (~485 kJ/mol). Standard laboratory incineration or drain disposal is strictly prohibited[1]. If subjected to low-temperature combustion, the -CF3 group can volatilize into fluoroform or other low-molecular-weight per- and polyfluoroalkyl substances (PFAS)[2].

To achieve the Environmental Protection Agency (EPA) mandated Destruction and Removal Efficiency (DRE) of 99.99% for such compounds, the waste must be subjected to high-temperature hazardous waste incineration (exceeding 1100°C)[3]. Furthermore, the combustion of this molecule generates stoichiometric amounts of hydrofluoric acid (HF), hydrobromic acid (HBr), and nitrogen oxides (NOx). Therefore, the incinerator must be equipped with a post-combustion wet scrubber system (typically utilizing NaOH or Ca(OH)2) to neutralize these acid gases before atmospheric release[2].

Operational Plan: Immediate Safety & Spill Response Protocol

Before establishing a disposal stream, laboratories must be equipped to handle accidental releases. The following protocol ensures containment without exacerbating the chemical hazard.

Step-by-Step Spill Methodology:

  • Evacuation & Assessment: Immediately secure the area. If the compound is aerosolized or dissolved in a volatile solvent, ensure local exhaust ventilation (fume hood) is operating at maximum capacity[4].

  • PPE Donning: Equip double-layered nitrile gloves (or Viton if handling concentrated halogenated solvent solutions), chemical splash goggles, and a fully-buttoned lab coat[1].

    • Causality: Halogenated organics can permeate standard latex rapidly; double-gloving provides a critical fail-safe layer against transdermal exposure[1].

  • Containment & Absorption:

    • For Solid Spills: Use non-sparking tools to gently sweep the powder into a sealable polyethylene container.

      • Causality: Sweeping prevents the aerosolization of the brominated/fluorinated particulate, which poses a severe inhalation hazard[5].

    • For Liquid Solutions: Apply inert, dry absorbent pads. Do NOT use combustible materials like sawdust.

      • Causality: Halogenated compounds can react exothermically with certain incompatible organic absorbents[6].

  • Decontamination: Wipe down the immediate work area with a damp cloth, followed by a soap and water wash, to prevent the accumulation of chemical residue[1].

  • System Validation: Visually inspect the area under adequate lighting to ensure no crystalline residue remains. Place all cleanup materials into the designated halogenated waste stream to validate that no secondary contamination routes exist[1].

Logistical Plan: Waste Segregation and Storage

The integrity of the disposal chain relies on strict segregation. Mixing this compound with non-halogenated waste streams dilutes the caloric value of the waste and overloads the halogen-scrubbing capacity of commercial incinerators[6].

Step-by-Step Disposal Methodology:

  • Stream Identification: Designate a specific High-Density Polyethylene (HDPE) waste carboy or solid waste bin exclusively for "Halogenated Organic Waste"[1].

    • Causality: Metal safety cans are strictly prohibited because halogenated compounds can slowly dissociate to produce trace acids (HBr/HF) that corrode metal over time[1].

  • Incompatibility Check: Ensure the waste container is completely isolated from strong oxidizing agents, strong bases, and reactive metals.

  • Active Labeling: Label the container before the first drop or crystal is added[4]. The label must explicitly state: "Hazardous Waste - Halogenated Organic: Contains 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one". Do not use chemical abbreviations[4].

  • Storage Limits: Store the sealed container in a cool, well-ventilated secondary containment tray under a fume hood or in a designated flammable/corrosive storage cabinet[1]. Ensure the container is never filled beyond 75% capacity to allow for vapor expansion[6].

  • Vendor Handoff: Transfer the waste to an EPA-certified hazardous waste professional within 60 days of the accumulation start date[6]. Specify on the manifest that the waste requires high-temperature incineration with caustic scrubbing[2].

Quantitative Operational Parameters

To facilitate quick reference for Environmental Health and Safety (EHS) officers, the critical parameters for handling and destroying this compound are summarized below.

Parameter CategorySpecification / RequirementScientific Rationale
Primary Hazard Class Halogenated Organic WasteContains Br and CF3; generates toxic acid gases upon combustion[2].
Container Material High-Density Polyethylene (HDPE)Prevents acid-catalyzed corrosion inherent to metal containers[1].
Max Accumulation Volume < 55 Gallons (Total Lab Waste)Regulatory limit to minimize catastrophic exposure risk in lab settings[4].
Incineration Temperature > 1100°C (2012°F)Required to break the ~485 kJ/mol C-F bonds in the trifluoromethyl group[3].
Destruction Efficiency 99.99% DREMandated by EPA to prevent environmental release of PFAS precursors[3].
Flue Gas Treatment Caustic Wet Scrubbing (NaOH)Neutralizes HBr and HF gases generated during thermal destruction[2].

Disposal Workflow Visualization

The following diagram illustrates the self-validating cradle-to-grave workflow for managing this specific halogenated compound.

WasteDisposal Start Waste Generation (CAS: 1375066-09-3) Segregation Halogenated Waste Segregation Start->Segregation Identify Br & CF3 Storage Temporary Storage (HDPE Container, <60 Days) Segregation->Storage Label & Seal Incineration High-Temp Incineration (>1100°C, >2s residence) Storage->Incineration EPA-Certified Vendor Scrubbing Flue Gas Scrubbing (NaOH / Ca(OH)2) Incineration->Scrubbing Neutralize HF & HBr Release Safe Atmospheric Release Scrubbing->Release 99.99% DRE

Figure 1: Cradle-to-grave disposal workflow for halogenated trifluoromethyl compounds.

Sources

Handling

Personal protective equipment for handling 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Here is the comprehensive safety, operational, and logistical guide for handling 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 1375066-09-3). Executive Summary & Hazard Causality 6-Bromo-8-methyl-4-(triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety, operational, and logistical guide for handling 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 1375066-09-3).

Executive Summary & Hazard Causality

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one is a specialized halogenated quinolinone derivative frequently utilized as a building block in medicinal chemistry and drug discovery. While standard laboratory safety practices apply, the unique structural features of this compound dictate more rigorous, specific interventions.

The Causality of Risk:

  • High Lipophilicity & Dermal Penetration: The combination of a heavy halogen (bromine) and a strongly electron-withdrawing, lipophilic trifluoromethyl (–CF₃) group significantly increases the molecule's partition coefficient (LogP). If dissolved in highly permeabilizing carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the compound can rapidly cross the dermal barrier, carrying toxic payloads directly into the bloodstream.

  • Electrostatic Aerosolization: Highly fluorinated dry powders frequently exhibit strong electrostatic properties. When transferring the dry powder, static repulsion can cause sudden aerosolization, creating an immediate inhalation hazard.

  • Thermal Decomposition: In the event of a fire or exposure to extreme heat, the molecule will decompose to release highly toxic and corrosive gases, including Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).

To mitigate these risks, all handling must strictly adhere to the guidelines set forth in the National Research Council's Prudent Practices in the Laboratory [1] and the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standards [2].

Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety system, PPE must be selected based on the specific operational state of the compound (dry powder vs. solvated).

PPE CategoryDry Powder Handling (Weighing/Transfer)Solvated Handling (in DMSO/DMF)Causality / Rationale
Hand Protection Single-layer Nitrile (Min. 5 mil thickness).Double-gloving required: Inner Nitrile layer + Outer Butyl Rubber or Laminate glove.DMSO rapidly degrades standard nitrile, acting as a Trojan horse for lipophilic fluorinated compounds.
Eye/Face Protection ANSI Z87.1 Safety Glasses with side shields.ANSI Z87.1 Splash-proof Chemical Goggles.Solvated compounds present a high-risk splash hazard that can cause severe ocular irritation or damage.
Body Protection Flame-Resistant (FR) Laboratory Coat, fully buttoned.FR Lab Coat + Impermeable Chemical Apron.Prevents absorption through standard woven fabrics in the event of a macro-spill.
Respiratory Handled exclusively inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Handled exclusively inside a Fume Hood.Prevents inhalation of electrostatically aerosolized particulates and solvent vapors.

Operational Workflow: Step-by-Step Handling Protocol

This protocol provides a self-validating workflow for the safe aliquoting and dissolution of the compound.

Phase 1: Preparation and Containment

  • Verify Airflow: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • Static Elimination: Place an anti-static zero-ionizer fan inside the fume hood. Reasoning: Neutralizing the static charge prevents the –CF₃ rich powder from clinging to spatulas or aerosolizing out of the weigh boat.

  • Don PPE: Equip the baseline PPE as outlined in the matrix above. Inspect all gloves for micro-tears using the inflation test.

Phase 2: Weighing and Solubilization 4. Tare and Transfer: Using a grounded micro-spatula, transfer the required mass of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one into a pre-tared, anti-static weigh boat. 5. Sealed Transfer: If the powder must be moved to a different workstation, transfer it into a glass vial with a PTFE-lined cap before removing it from the hood. 6. Solvent Addition: Upgrade to double-gloves (Butyl outer layer). Slowly add the carrier solvent (e.g., DMSO) by running it down the interior wall of the vial to prevent powder displacement. Cap immediately and vortex.

Phase 3: Decontamination 7. Surface Decon: Wipe down the balance and fume hood surface with a solvent-dampened wipe (e.g., 70% Isopropanol), followed by a soap and water wash to remove any residual halogenated organics. 8. Doffing: Remove the outer gloves inside the fume hood to contain solvent vapors. Wash hands immediately with cold water and soap (warm water opens pores, increasing absorption risk).

Process Visualization

The following diagram maps the logical flow of the handling and emergency response procedures.

HandlingWorkflow Start Risk Assessment & PPE Donning FumeHood Transfer to Chemical Fume Hood Start->FumeHood Weighing Anti-Static Weighing FumeHood->Weighing Dissolution Solvent Addition (DMSO/DMF) Weighing->Dissolution Spill Spill Detected? Dissolution->Spill SpillResponse Initiate Spill Protocol Spill->SpillResponse Yes Waste EPA-Compliant Halogenated Waste Spill->Waste No SpillResponse->Waste Decon Decontamination & PPE Doffing Waste->Decon

Workflow for the safe handling and disposal of halogenated quinolinones.

Spill Response and Waste Management

Because this compound contains halogens (Bromine, Fluorine), it falls under strict environmental regulatory frameworks and cannot be disposed of in standard organic waste streams.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, hold your breath, open windows/increase ventilation if safe to do so, and exit the room.

  • Absorb: For solvated spills, cover the liquid with a commercial inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.

  • Neutralize & Collect: For dry powder spills, gently cover the powder with damp paper towels to prevent aerosolization, then sweep up using non-sparking tools.

  • Package: Place all contaminated materials, including the PPE used during cleanup, into a compatible, sealable hazardous waste container.

EPA-Compliant Disposal Plan: Under the EPA Hazardous Waste Management regulations (40 CFR Part 262)[3], halogenated organic compounds must be segregated to prevent the formation of explosive mixtures or the release of toxic halogen gases during incineration.

  • Segregation: Dispose of all liquid waste containing this compound in a container strictly labeled as "Hazardous Waste - Halogenated Organics."

  • Prohibition: Never mix this waste with acetone or non-halogenated flammable streams, as this complicates the incineration process and violates EPA Resource Conservation and Recovery Act (RCRA) guidelines [3].

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be disposed of in solid hazardous waste bins, not standard municipal trash.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • Personal Protective Equipment - OSHA Standard 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Learn the Basics of Hazardous Waste (RCRA Subtitle C) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

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